(E/Z)-2-Propyl-2-pentenoic Acid Ethyl Ester
Description
Properties
IUPAC Name |
ethyl (E)-2-propylpent-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-4-7-9(8-5-2)10(11)12-6-3/h7H,4-6,8H2,1-3H3/b9-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGICYSRIICMHCP-VQHVLOKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=CCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C(=C\CC)/C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: (E/Z)-2-Propyl-2-pentenoic Acid Ethyl Ester
The following technical guide is structured to provide an authoritative, deep-dive analysis of (E/Z)-2-Propyl-2-pentenoic Acid Ethyl Ester. It synthesizes process chemistry, spectroscopic analysis, and pharmacological context, adhering to high-integrity scientific standards.
Chemical Class:
Executive Summary
This compound (Ethyl 2-propyl-2-pentenoate) represents a critical intermediate in the synthesis of second-generation anti-epileptic drugs (AEDs). Structurally, it is the ethyl ester of 2-ene-valproic acid (2-ene-VPA) . While the parent drug, Valproic Acid (VPA), is a cornerstone of epilepsy treatment, it carries significant teratogenic risks.[1]
Research indicates that the introduction of the
Physicochemical Characterization
The molecule exists as a mixture of E (Entgegen) and Z (Zusammen) geometric isomers, with the E-isomer typically being thermodynamically favored due to steric factors between the ester carbonyl and the
| Property | Specification | Notes |
| IUPAC Name | Ethyl 2-propylpent-2-enoate | |
| CAS Number | 90124-74-6 (racemic/mixed) | Specific isomers: 18091-83-9 |
| Molecular Formula | MW: 170.25 g/mol | |
| Appearance | Clear, colorless to pale yellow liquid | Characteristic ester odor |
| Boiling Point | 85–92 °C @ 1.3 mbar | High vacuum required for distillation |
| Density | ~0.91 g/cm³ | Estimated at 20°C |
| Solubility | Lipophilic (LogP ~3.[2]2) | Miscible in EtOH, Acetone, Hexane; Insoluble in |
| Stability | Susceptible to hydrolysis | Stable under anhydrous conditions; light sensitive |
Structural Isomerism (E vs. Z)
The stereochemistry is defined by the priority of substituents at the C2 and C3 positions (Cahn-Ingold-Prelog rules):
-
C2 Position: The ethoxycarbonyl group (-COOEt) has higher priority than the propyl group.
-
C3 Position: The ethyl group has higher priority than the hydrogen atom.
-
E-Isomer: The -COOEt and -Ethyl groups are on opposite sides (trans-like).
-
Z-Isomer: The -COOEt and -Ethyl groups are on the same side (cis-like), leading to steric repulsion.
Synthetic Pathways & Process Chemistry[3]
While Wittig olefination is a viable academic route, the industrial standard for scalability and cost-efficiency involves the elimination of hydrogen bromide from an
Reaction Logic
The synthesis proceeds via an E2 elimination mechanism. A bulky, non-nucleophilic base is employed to prevent substitution (
Diagram: Synthesis and Metabolism
The following Graphviz diagram illustrates the synthesis from Ethyl 2-propylpentanoate and its metabolic fate.
Caption: Synthesis via bromination-elimination and subsequent metabolic activation to the active acid form.
Experimental Protocol: Synthesis via Dehydrohalogenation
Objective: Preparation of Ethyl 2-propyl-2-pentenoate from Ethyl 2-bromo-2-propylpentanoate. Scale: Laboratory (0.1 mol basis).
Reagents
-
Ethyl 2-bromo-2-propylpentanoate (25.1 g, 0.1 mol)
-
Triethylenediamine (DABCO) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.12 mol)
-
Solvent: Acetonitrile (anhydrous) or DMF
-
Quench: Dilute HCl, Brine
Methodology
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Maintain an inert atmosphere (
or Ar). -
Dissolution: Dissolve the
-bromo ester (25.1 g) in 100 mL of anhydrous acetonitrile. -
Elimination: Add the base (DABCO or DBU) slowly to the solution. The reaction is exothermic; cooling may be required initially.
-
Reflux: Heat the mixture to reflux (approx. 80-82 °C) for 6–10 hours. Monitor reaction progress via TLC (Hexane:EtOAc 9:1) or GC-MS.
-
Checkpoint: Disappearance of the starting bromide peak indicates completion.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Pour into 200 mL of ice-cold water.
-
Extract with Diethyl Ether or Ethyl Acetate (
mL). -
Wash the combined organic phase with 1N HCl (to remove amine salts), followed by saturated
and brine.
-
-
Purification: Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Distillation: Purify the crude oil via vacuum distillation. Collect the fraction boiling at 85–92 °C at 1.3 mbar .
Yield Expectation: 70–85%. Purity Validation: GC purity >98% (sum of E/Z isomers).
Analytical Profiling & Identification
Differentiation of the E and Z isomers is critical for quality control, as the stereochemistry affects biological binding affinity.
Nuclear Magnetic Resonance ( -NMR)
The chemical shift of the olefinic proton (
| Proton Environment | Chemical Shift ( | Multiplicity | Interpretation |
| Olefinic ( | 6.70 – 6.85 | Triplet ( | E-Isomer (Deshielded by carbonyl anisotropy) |
| Olefinic ( | 5.80 – 6.00 | Triplet | Z-Isomer (Shielded relative to E) |
| 4.15 – 4.25 | Quartet | Ester methylene | |
| Allylic | 2.20 – 2.40 | Multiplet | Propyl/Ethyl methylene adjacent to C=C |
| Methyls | 0.90 – 1.00 | Multiplet | Terminal methyl groups |
Mechanistic Note: In the E-isomer, the
Mass Spectrometry (GC-MS)
-
Molecular Ion (
): m/z 170 -
Base Peak: m/z 125 (Loss of ethoxy group,
) -
Fragmentation: Characteristic loss of propyl fragments (m/z 43) and McLafferty rearrangement products.
Biological & Toxicological Context
The Teratogenicity Paradox
Valproic Acid (VPA) is a potent teratogen, causing neural tube defects (spina bifida). However, its unsaturated analogue, 2-ene-VPA (the hydrolysis product of this ethyl ester), exhibits a significantly safer profile.
-
Mechanism: VPA teratogenicity is linked to the inhibition of histone deacetylases (HDACs) and interference with folate metabolism.
-
Double Bond Effect: The rigid stereochemistry of the double bond in 2-ene-VPA alters the interaction with HDAC isoenzymes. Specifically, the E-isomer of 2-ene-VPA is reported to be non-teratogenic in mouse models, while maintaining anticonvulsant activity comparable to VPA [1, 2].
-
Prodrug Potential: The ethyl ester serves as a lipophilic prodrug, improving blood-brain barrier (BBB) penetration before being hydrolyzed by plasma esterases to the active, non-teratogenic acid.
References
-
Nau, H., et al. (1991). Valproic acid and metabolites: Pharmacological and toxicological aspects.[5][6]Epilepsy Research , 10, 1-28. Link
-
Löscher, W., et al. (1985). Trans-2-en-valproate: Reevaluation of its anticonvulsant efficacy in standardized seizure models.[2]Drugs of the Future , 10, 389-391.[7]
-
Baudy, R. B., et al. (1988). Process for the preparation of 2-propyl-2-pentenoic acid and its esters.[3][6][7][8]U.S. Patent 4,965,401 . Link
-
Hauck, F. P., et al. (1989). Valproic and (E)-2-valproenoic acid derivatives.[6][7][8]European Patent EP0250997A2 . Link
-
PubChem Database. (2025). Compound Summary: (E)-2-propyl-2-pentenoic acid.[2][3][6][7][8][9][10] National Library of Medicine. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. US4965401A - Process for the preparation of 2-propyl-2-pentenoic acid and its esters - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric synthesis and enantioselective teratogenicity of 2-n-propyl-4-pentenoic acid (4-en-VPA), an active metabolite of the anticonvulsant drug, valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EP0250997A2 - Valproic and (E)-2-valproenoic acid derivatives, processes for the preparation thereof and pharmaceutical compositions therefrom - Google Patents [patents.google.com]
- 7. EP0293753A2 - Process for preparing E-2-propyl-2-pentenoic acid and its physiologically compatible salts - Google Patents [patents.google.com]
- 8. CA1331186C - Valproic and (e)-2-valproenoic acid derivatives, processes for the preparation thereof and pharmaceutical compositions therefrom - Google Patents [patents.google.com]
- 9. (E,Z) 2-Propyl-2-pentenoic Acid Ethyl Ester | CAS 90124-74-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 10. 2-propyl-2-pentenoic acid, (E)- | C8H14O2 | CID 6437068 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of (E/Z)-2-Propyl-2-pentenoic Acid Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction and Significance
(E/Z)-2-Propyl-2-pentenoic acid and its ester derivatives are of significant interest in medicinal chemistry. The parent carboxylic acid is a known active metabolite of valproic acid, a widely used anticonvulsant and mood stabilizer.[1][2] The ethyl ester, with the chemical formula C10H18O2 and a molecular weight of 170.25 g/mol , serves as a crucial intermediate in the synthesis of various analogues and prodrugs aimed at improving the therapeutic profile of the parent compound.[3][4] A thorough understanding of its synthesis and stereochemical characterization is paramount for the development of novel therapeutics in this class.
This guide will focus on a robust and widely applicable synthetic strategy, the Horner-Wadsworth-Emmons reaction, which offers excellent control over stereoselectivity and generally provides good yields. We will also delve into the critical analytical techniques required to confirm the identity, purity, and isomeric ratio of the synthesized ester.
Synthesis via the Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the synthesis of α,β-unsaturated esters, offering significant advantages over the classical Wittig reaction.[5][6] Key benefits include the high nucleophilicity of the phosphonate carbanion, which allows for reactions with a broader range of aldehydes and ketones, and the formation of a water-soluble phosphate byproduct, simplifying product purification.[6] The HWE reaction typically exhibits a strong preference for the formation of the (E)-alkene, a critical aspect for controlling the stereochemistry of the final product.[5][6]
The overall synthetic strategy involves the reaction of a phosphonate ylide with propionaldehyde.
Reaction Mechanism
The HWE reaction proceeds through a well-established mechanism:
-
Deprotonation: A strong base is used to deprotonate the phosphonate ester at the α-carbon, generating a stabilized phosphonate carbanion.
-
Nucleophilic Attack: The phosphonate carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This step is typically the rate-determining step of the reaction.[5]
-
Oxaphosphetane Intermediate: The initial adduct rearranges to form a cyclic oxaphosphetane intermediate.
-
Elimination: The oxaphosphetane collapses, yielding the desired alkene and a dialkyl phosphate salt. The stereochemical outcome is largely determined by the thermodynamics of the intermediate steps, with the more stable (E)-isomer being the major product under standard conditions.[5]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. (E,Z)-2-propyl-2-Pentenoic Acid | CAS 60218-41-9 | Cayman Chemical | Biomol.com [biomol.com]
- 3. (E,Z) 2-Propyl-2-pentenoic Acid Ethyl Ester | CAS 90124-74-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
In Vitro Stability and Metabolic Profiling of (E/Z)-2-Propyl-2-pentenoic Acid Ethyl Ester
In-depth Technical Guide: In Vitro Stability of (E/Z)-2-Propyl-2-pentenoic Acid Ethyl Ester
Executive Summary
This compound (CAS: 90124-74-6) is the ethyl ester prodrug of 2-propyl-2-pentenoic acid (also known as 2-ene-VPA or
While 2-ene-VPA exhibits anticonvulsant efficacy comparable to VPA with a potentially more favorable teratogenicity profile, its physicochemical properties limit passive diffusion across the blood-brain barrier (BBB). The ethyl ester derivatization is a medicinal chemistry strategy to increase lipophilicity (
This guide details the in vitro stability profile of this compound, focusing on its bioactivation (hydrolysis) and subsequent clearance. The stability assessment is critical because the therapeutic entity is the acid, not the ester. Therefore, "instability" in plasma is a desired pharmacokinetic feature (bioactivation), whereas instability in buffer (chemical degradation) is a formulation risk.
Physicochemical Identity & Properties[1]
| Property | Description |
| Compound Name | This compound |
| Synonyms | Ethyl 2-propyl-2-pentenoate; 2-ene-VPA ethyl ester |
| CAS Number | 90124-74-6 |
| Molecular Formula | |
| Molecular Weight | 170.25 g/mol |
| Structure | |
| Isomerism | Exists as a mixture of E (trans) and Z (cis) geometric isomers. The E-isomer is thermodynamically more stable and often the primary pharmacological agent. |
| Lipophilicity | Estimated |
Mechanisms of Stability and Instability
Chemical Hydrolysis (Buffer Stability)
Unlike simple aliphatic esters, this compound possesses an
-
Mechanism : The conjugation of the double bond with the ester carbonyl (
) delocalizes electron density, making the carbonyl carbon less electrophilic. -
Implication : This compound is more chemically stable in neutral aqueous buffers (pH 7.4) compared to saturated analogs (e.g., Valproic Acid Ethyl Ester).
-
Risk : Hydrolysis is catalyzed by extreme pH. Acidic environments (pH < 2) or basic environments (pH > 9) will accelerate degradation to the free acid.
Enzymatic Bioactivation (Plasma & Liver)
The primary "instability" mechanism is the intended enzymatic hydrolysis.
-
Enzymes : Carboxylesterases (CES1 in liver, CES2 in intestine) and Butyrylcholinesterase (BChE in plasma).
-
Reaction :
-
Kinetics : Due to the steric bulk of the
-propyl group and the rigidity of the double bond, hydrolysis is slower than linear esters (e.g., ethyl valerate) but sufficiently rapid to serve as a prodrug.
Oxidative Metabolism (Clearance)
Once hydrolyzed, the released 2-ene-VPA undergoes further metabolism:
-
-Oxidation : Mitochondrial pathway leading to 2,4-diene-VPA (potentially reactive).ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -
Glucuronidation : UGT-mediated conjugation of the carboxylic acid.
Experimental Protocols (The "How-To")
Materials and Preparation[3]
-
Test Compound : this compound (10 mM stock in DMSO).
-
Matrices :
-
Pooled Human Plasma (pH 7.4).
-
Liver Microsomes (Human/Rat) + NADPH regenerating system.
-
Control Buffer: PBS (pH 7.4).
-
-
Internal Standard (IS) : Valproic Acid-
or Hexanoic Acid.
Plasma Stability Assay (Bioactivation Assessment)
This assay determines the rate of prodrug conversion to the active metabolite.
-
Pre-incubation : Thaw plasma at 37°C. Centrifuge to remove cryoprecipitates.
-
Spiking : Add test compound to plasma to a final concentration of 1
M . (Keep DMSO < 0.1%). -
Incubation : Incubate at 37°C in a shaking water bath.
-
Sampling : Aliquot 50
L at min. -
Quenching : Immediately add 200
L ice-cold Acetonitrile (containing IS) to precipitate proteins. -
Analysis : Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.
-
Control : Perform parallel incubation in PBS to distinguish chemical vs. enzymatic hydrolysis.
Microsomal Stability Assay (Clearance Assessment)
This assay assesses the stability of the released acid or direct oxidation of the ester.
-
Mix : Phosphate buffer (100 mM, pH 7.4) + Microsomes (0.5 mg protein/mL).
-
Pre-warm : 37°C for 5 min.
-
Initiate : Add NADPH (1 mM) and Test Compound (1
M). -
Sampling :
min. -
Quench & Analyze : As above.
-
Cofactor Free Control : Incubate without NADPH to assess esterase activity (microsomes contain esterases) vs. CYP activity.
Pathway Visualization
The following diagram illustrates the metabolic fate of the ethyl ester, distinguishing between the activation step (desired) and the degradation steps (clearance).
Figure 1: Metabolic activation and clearance pathways.[2] The blue arrow represents the bioactivation of the prodrug. Red arrows represent clearance mechanisms of the active metabolite.
Data Analysis & Interpretation
Calculating Half-Life ( )
Plot the natural logarithm of the Ester peak area ratio (analyte/IS) vs. time. The slope of the linear regression (
-
Interpretation :
- : Rapid bioactivation (Ideal for immediate release).
- : Slow bioactivation (Potential for sustained release or accumulation in adipose tissue).
Intrinsic Clearance ( )
-
Where
is the protein concentration (mg/mL).
Isomer Ratio Monitoring
The (E) and (Z) isomers may hydrolyze at different rates due to steric fit within the esterase active site.
-
Protocol : Ensure the LC method separates the E/Z isomers (typically possible on C18 columns with methanol/water gradients).
-
Metric : Monitor the
ratio over time. A changing ratio indicates stereoselective hydrolysis.
References
-
Hadad, S., et al. (1992).[3] Pharmacokinetic analysis of ester prodrugs of valproic acid. Journal of Pharmaceutical Sciences, 81(10), 1047-1050.[3] [Link]
-
Lee, R. D., et al. (1989). Metabolic conversion of 2-propylpentanal acetals to valproic acid in vitro. Drug Metabolism and Disposition, 17(5), 513-517. [Link]
-
PubChem . (n.d.). 2-Propyl-2-pentenoic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]
Sources
The Next-Generation Valproate: Therapeutic Potential of 2-Propyl-2-Pentenoic Acid Ethyl Ester
Executive Summary
Valproic acid (VPA) remains a cornerstone in the treatment of epilepsy and bipolar disorder, yet its clinical utility is compromised by idiosyncratic hepatotoxicity and significant teratogenicity. These adverse effects are inextricably linked to specific metabolic pathways—primarily the formation of the terminal olefin, 2-propyl-4-pentenoic acid (4-ene-VPA) .
This guide analyzes 2-propyl-2-pentenoic acid ethyl ester (Ethyl 2-ene-VPA), a strategic prodrug designed to deliver the pharmacologically active 2-propyl-2-pentenoic acid (2-ene-VPA) while bypassing the metabolic branch points responsible for VPA's toxicity. By leveraging the ethyl ester moiety, this compound offers enhanced lipophilicity for blood-brain barrier (BBB) penetration, followed by rapid hydrolysis to the active, non-teratogenic 2-ene metabolite.
Scientific Foundation: The Structural Imperative
To understand the therapeutic value of the ethyl ester, one must first deconstruct the failures of the parent molecule, VPA, and the unique safety profile of its 2-ene metabolite.
The Metabolic Bifurcation of Toxicity
VPA toxicity is not intrinsic to the parent molecule but is driven by its bioactivation into toxic metabolites.
-
The Culprit (4-ene-VPA): Formed via CYP2C9-mediated terminal desaturation, this metabolite inhibits mitochondrial
-oxidation, leading to microvesicular steatosis (hepatotoxicity). -
The Savior (2-ene-VPA): Formed via mitochondrial
-oxidation, this unsaturated metabolite retains the anticonvulsant potency of VPA but does not induce teratogenicity (neural tube defects) or hepatotoxicity in comparative animal models.
The Role of the Ethyl Ester
Direct administration of the acid (2-ene-VPA) is limited by pharmacokinetic factors, including high protein binding and rapid elimination. Esterification serves two critical functions:
-
BBB Penetration: The ethyl group masks the carboxylic acid, increasing LogP and facilitating passive diffusion across the BBB.
-
Controlled Release: Intracellular esterases hydrolyze the compound to liberate 2-ene-VPA directly within the CNS, potentially sustaining therapeutic levels.
Mechanism of Action
Once hydrolyzed, the active 2-ene-VPA moiety operates via a dual-mechanism profile similar to VPA but with higher specificity:
-
GABAergic Modulation: Increases GABA synthesis by inhibiting GABA transaminase (GABA-T) and succinic semialdehyde dehydrogenase (SSADH).
-
HDAC Inhibition: Acts as a Histone Deacetylase Inhibitor (Class I/IIa), promoting chromatin relaxation and gene expression related to neuroprotection and mood stabilization.
Visualization: Metabolic Fate & Safety Profile
The following diagram illustrates how the Ethyl Ester strategy bypasses the formation of the toxic 4-ene metabolite.
Figure 1: Metabolic divergence showing how the Ethyl Ester prodrug feeds directly into the safe 2-ene-VPA pool, avoiding the CYP-mediated pathway that generates the toxic 4-ene metabolite.
Therapeutic Applications
Epilepsy & Seizure Management
The primary indication for 2-propyl-2-pentenoic acid ethyl ester is as a broad-spectrum anticonvulsant.[1]
-
Efficacy: Comparative studies in Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) models indicate the active metabolite possesses 60–90% of VPA's potency.[2]
-
Advantage: The lack of teratogenicity makes this compound a high-priority candidate for women of childbearing potential , a demographic currently underserved due to VPA's risks.
Bipolar Disorder & Mood Stabilization
VPA is a first-line treatment for acute mania. The 2-ene analogue shares VPA's inositol depletion and arachidonic acid turnover effects.
-
Application: Maintenance therapy for Bipolar I disorder.
-
Advantage: Reduced hepatotoxic risk allows for safer long-term chronic dosing compared to Depakote (Divalproex).
Oncology (HDAC Inhibition)
The 2-ene metabolite is a potent HDAC inhibitor.[3]
-
Target: Solid tumors and hematological malignancies dependent on epigenetic silencing of tumor suppressor genes.
-
Differentiation: Unlike other HDAC inhibitors (e.g., Vorinostat) which have severe toxicity profiles, the VPA-like scaffold is generally well-tolerated, allowing for combination therapy.
Experimental Protocols
Chemical Synthesis of 2-Propyl-2-Pentenoic Acid Ethyl Ester
Note: This protocol synthesizes the ester from the parent acid.
Reagents:
-
(E)-2-propyl-2-pentenoic acid (2-ene-VPA)
-
Thionyl chloride (
) -
Absolute Ethanol
-
Pyridine (Catalyst)
-
Dichloromethane (DCM)
Workflow:
-
Acid Chloride Formation: Dissolve 0.1 mol of (E)-2-propyl-2-pentenoic acid in dry DCM. Add 0.12 mol
dropwise at 0°C. Reflux for 2 hours. Evaporate solvent to obtain the crude acid chloride. -
Esterification: Re-dissolve the acid chloride in dry DCM. Add a mixture of absolute ethanol (0.15 mol) and pyridine (0.12 mol) dropwise at 0°C.
-
Reaction: Stir at room temperature for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2).
-
Workup: Quench with cold water. Extract with DCM (
mL). Wash organic layer with 5% , then brine. -
Purification: Dry over
, concentrate, and purify via vacuum distillation (bp ~85-90°C at 5 mmHg) to yield the clear oil.
In Vivo Teratogenicity Screening (Mouse Model)
This protocol validates the safety advantage over VPA.
| Parameter | Specification | Rationale |
| Subject | NMRI Mice (Pregnant) | Standard model for VPA-induced exencephaly. |
| Dosing Window | Gestation Day 8 (GD8) | Critical window for neural tube closure. |
| Treatment Groups | 1. Vehicle (Control)2. VPA (Positive Control, 400 mg/kg)3. Ethyl 2-ene-VPA (Equimolar dose) | Direct comparison of teratogenic potency. |
| Endpoint | Fetal examination on GD18 | Assess for exencephaly, resorptions, and skeletal malformations. |
| Success Criteria | < 5% Exencephaly in Ethyl 2-ene-VPA group | VPA typically induces >30-50% exencephaly at this dose. |
References
-
Löscher, W., et al. (1985).[4] Pharmacological evaluation of 2-ene-valproic acid, an unsaturated metabolite of the antiepileptic drug valproic acid, in mice and rats.[2] Neuropharmacology.[2] Link
-
Nau, H., et al. (1991). Valproic acid-induced neural tube defects in mouse and human: aspects of chirality, alternative drug development, pharmacokinetics and pharmacodynamics. Pharmacology & Toxicology.[1] Link
-
Bialer, M. (2012). Why are new antiepileptic drugs with no teratogenicity still needed? Epilepsia.[1][4] Link
-
Pallavicini, M., et al. (Patent EP0250997A2). Valproic and (E)-2-valproenoic acid derivatives, processes for the preparation thereof and pharmaceutical compositions therefrom.[1] European Patent Office. Link
-
Eyal, S., et al. (2004). The role of specific transporters in the distribution of valproic acid in the brain. Drug Metabolism and Disposition. Link
Sources
- 1. EP0250997A2 - Valproic and (E)-2-valproenoic acid derivatives, processes for the preparation thereof and pharmaceutical compositions therefrom - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. (E,Z)-2-propyl-2-Pentenoic Acid | CAS 60218-41-9 | Cayman Chemical | Biomol.com [biomol.com]
- 4. EP0293753A2 - Process for preparing E-2-propyl-2-pentenoic acid and its physiologically compatible salts - Google Patents [patents.google.com]
Methodological & Application
Application Note: Stereoselective Synthesis of (E/Z)-2-Propyl-2-pentenoic Acid Ethyl Ester
[1]
Executive Summary & Strategic Rationale
Target Molecule: (E/Z)-2-Propyl-2-pentenoic acid ethyl ester (Ethyl 2-propylpent-2-enoate).[1] CAS Registry Number: 90124-74-6 (Generic), 122666-87-9 (E-isomer). Significance: This molecule is the ethyl ester prodrug/precursor of 2-ene-Valproic Acid (2-ene-VPA) . While Valproic Acid (VPA) is a frontline antiepileptic, it carries significant hepatotoxicity and teratogenicity risks. The unsaturated metabolite, 2-ene-VPA, has demonstrated equipotent anticonvulsant activity with a markedly improved safety profile (non-teratogenic) in preclinical models.
Synthesis Strategy Selection
Two primary routes exist for this synthesis:
-
Route A:
-Bromination/Elimination of Valproate. (Classical). Involves bromination of ethyl valproate followed by base-catalyzed dehydrohalogenation.-
Drawbacks: Often yields a thermodynamic mixture of E/Z isomers (typically 80:20) and regioisomers (
2 vs 3), requiring difficult chromatographic separation.
-
-
Route B: Wittig Condensation (Recommended). A convergent synthesis reacting a stabilized phosphonium ylide (derived from ethyl 2-bromovalerate) with propionaldehyde.
-
Advantages: High regioselectivity (exclusive
2 formation) and high stereoselectivity for the bioactive (E)-isomer (>95%) due to the use of a stabilized ylide.
-
This protocol details Route B (Wittig Strategy) as it represents the modern standard for high-purity synthesis required in drug development contexts.
Reaction Mechanism & Workflow
The synthesis proceeds via a two-stage Wittig olefination. The
Process Flow Diagram
Caption: Convergent synthesis pathway utilizing a stabilized ylide to ensure E-isomer dominance.
Experimental Protocol
Phase 1: Preparation of Phosphonium Salt
Objective: Synthesis of (1-ethoxycarbonyl-1-butyl)triphenylphosphonium bromide.[3]
Reagents & Materials:
-
Ethyl 2-bromovalerate (1.0 eq)
-
Triphenylphosphine (
) (1.05 eq) -
Dimethylformamide (DMF) (Anhydrous)
-
Diisopropyl ether (for crystallization)[3]
Procedure:
-
Setup: Flame-dry a 3-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Charging: Dissolve Ethyl 2-bromovalerate (e.g., 20.9 g, 100 mmol) and Triphenylphosphine (27.5 g, 105 mmol) in DMF (50 mL).
-
Reaction: Heat the mixture to 80°C for 24 hours under inert atmosphere (
).-
Note: Monitoring by TLC is difficult due to the polarity of the salt; disappearance of the bromo-ester starting material (GC-MS) indicates completion.
-
-
Workup: Remove DMF under reduced pressure (rotary evaporator with high vacuum pump, bath temp < 60°C).
-
Crystallization: Triturate the viscous residue with Diisopropyl ether (or EtOAc/Hexane mix) to induce crystallization. Filter the white solid and dry under vacuum.[2]
Phase 2: Wittig Olefination
Objective: Stereoselective formation of Ethyl (E)-2-propyl-2-pentenoate.[1]
Reagents:
-
Phosphonium Salt (from Phase 1) (1.0 eq)
-
Propionaldehyde (1.2 eq) (Freshly distilled recommended)
-
Base: Sodium Ethoxide (NaOEt) (1.1 eq) or Potassium tert-butoxide (KOtBu).
-
Solvent: Anhydrous Ethanol (if using NaOEt) or THF (if using KOtBu).
Procedure:
-
Ylide Formation:
-
In a dry RBF under
, dissolve the Phosphonium salt (47.1 g, ~100 mmol) in anhydrous Ethanol (150 mL). -
Cool to 0°C.
-
Add Sodium Ethoxide (21% wt solution in EtOH, or freshly prepared) dropwise over 20 minutes. The solution will turn yellow/orange, indicating Ylide formation.
-
Stir at 0°C for 30 minutes.
-
-
Condensation:
-
Add Propionaldehyde (6.96 g, 8.7 mL, 120 mmol) dropwise to the ylide solution at 0°C.
-
Allow the mixture to warm to room temperature (25°C) and stir for 4 hours.
-
Optimization: For maximum conversion, reflux for 2-4 hours is often cited in patent literature [1].
-
-
Workup:
-
Concentrate the mixture under reduced pressure to remove ethanol and excess aldehyde.
-
Resuspend the residue in Diethyl Ether or Hexane (200 mL). Triphenylphosphine oxide (TPPO) will precipitate out as a white solid.
-
Filtration: Filter off the TPPO byproducts. Wash the filter cake with cold ether.
-
Extraction: Wash the filtrate with Brine (2 x 50 mL) and Water (1 x 50 mL). Dry organic layer over
.
-
-
Purification:
Data Analysis & Validation
Stoichiometry Table
| Component | MW ( g/mol ) | Equivalents | Role |
| Ethyl 2-bromovalerate | 209.08 | 1.0 | Precursor (Scaffold) |
| Triphenylphosphine | 262.29 | 1.05 | Reagent (Ylide carrier) |
| Propionaldehyde | 58.08 | 1.2 | Reagent (Carbon chain extension) |
| NaOEt | 68.05 | 1.1 | Base |
Analytical Characterization (Expected)
-
GC-MS: Single peak for E-isomer (typically >94%). Small satellite peak for Z-isomer (<6%).
-
Molecular Ion:[6] m/z 170
.
-
-
1H-NMR (CDCl3, 250 MHz):
-
6.8-7.1 ppm (t, 1H): Olefinic proton (
). The chemical shift of this proton is diagnostic. In the E-isomer, it is deshielded by the cis-carbonyl group compared to the Z-isomer. -
4.1 ppm (q, 2H): Ethyl ester
. - 2.2-2.5 ppm (m, 4H): Allylic methylenes.
- 0.9 ppm: Terminal methyl groups (triplets).
-
6.8-7.1 ppm (t, 1H): Olefinic proton (
-
Stereochemistry Check: The E-isomer (trans-2-ene-VPA precursor) is the thermodynamic product. If Z-isomer content is too high (>10%), isomerization can be induced by heating with a catalytic amount of iodine (
) or acid.
Safety & Troubleshooting
Critical Control Points
-
Moisture Sensitivity: The Wittig ylide is moisture sensitive. All glassware must be oven-dried, and solvents must be anhydrous. Water will quench the ylide, returning the starting phosphonium salt.
-
Aldehyde Volatility: Propionaldehyde is highly volatile (BP ~49°C). Use a reflux condenser with coolant at <10°C during the addition step to prevent loss.
-
TPPO Removal: Triphenylphosphine oxide is notoriously difficult to remove completely. If filtration is insufficient, trituration of the crude oil with cold hexane (TPPO is insoluble in cold hexane) is the most effective purification method before distillation.
Safety Matrix
-
Ethyl 2-bromovalerate: Lachrymator. Handle in fume hood.
-
Propionaldehyde: Flammable, acute tox.
-
Triphenylphosphine: Sensitizer.
References
-
Sanofi. (1990).[3] Process for the preparation of 2-propyl-2-pentenoic acid and its esters.[1][2][3][7] US Patent 4,965,401.[3] Washington, DC: U.S. Patent and Trademark Office.
-
Desitin Arzneimittel GmbH. (1988). Process for preparing E-2-propyl-2-pentenoic acid and its physiologically compatible salts.[8] European Patent EP0293753A2.
- Bialer, M. (1991). Clinical pharmacology of valproic acid and its derivatives. Clinical Pharmacokinetics, 20(2), 114-122. (Context on 2-ene-VPA activity).
-
Santa Cruz Biotechnology. (n.d.). (E,Z) 2-Propyl-2-pentenoic Acid Ethyl Ester Product Data Sheet.
Sources
- 1. EP0293753A2 - Process for preparing E-2-propyl-2-pentenoic acid and its physiologically compatible salts - Google Patents [patents.google.com]
- 2. EP0373057A1 - Process for the preparation of (2-propyl)2-pentenoic acid and its esters - Google Patents [patents.google.com]
- 3. US4965401A - Process for the preparation of 2-propyl-2-pentenoic acid and its esters - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CA1331186C - Valproic and (e)-2-valproenoic acid derivatives, processes for the preparation thereof and pharmaceutical compositions therefrom - Google Patents [patents.google.com]
- 7. EP0250997A2 - Valproic and (E)-2-valproenoic acid derivatives, processes for the preparation thereof and pharmaceutical compositions therefrom - Google Patents [patents.google.com]
- 8. EP0293752A2 - Process for preparing E-2-propyl-2-pentenoic acid and its physiologically compatible salts - Google Patents [patents.google.com]
Application Notes & Protocols: Quantitative Analysis of (E/Z)-2-Propyl-2-pentenoic Acid Ethyl Ester
Introduction
(E/Z)-2-Propyl-2-pentenoic Acid Ethyl Ester is a molecule of significant interest in pharmaceutical development and therapeutic drug monitoring, often related to the widely used antiepileptic drug, valproic acid. Accurate and precise quantification of its E and Z isomers is critical for ensuring product quality, stability, and understanding its pharmacokinetic profile. The presence of geometric isomers presents a unique analytical challenge, requiring methods with high specificity and resolution.
This document provides a comprehensive guide to the analytical methods for the quantification of this compound. We will delve into the rationale behind method selection, provide detailed experimental protocols for Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), and outline the necessary validation steps to ensure data integrity, in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
Analyte Physicochemical Properties & Method Selection Rationale
A thorough understanding of the analyte's physicochemical properties is paramount for selecting the most appropriate analytical technique. This compound is a volatile ester, making Gas Chromatography (GC) a primary candidate for its analysis.[6][7] However, its isomeric nature and potential for thermal degradation necessitate careful optimization of GC parameters.
High-Performance Liquid Chromatography (HPLC) offers a viable alternative, particularly when dealing with complex matrices or when derivatization can enhance detection.[8][9][10][11] The lack of a strong chromophore in the native molecule often necessitates the use of UV detection at low wavelengths (around 210-220 nm) or derivatization to introduce a chromophore for enhanced sensitivity and specificity.[10][12]
The choice between GC and HPLC will ultimately depend on the sample matrix, required sensitivity, available instrumentation, and the specific goals of the analysis (e.g., routine quality control vs. bioanalysis).
Caption: Decision workflow for selecting an appropriate analytical method.
Gas Chromatography (GC) Method for Quantification
GC is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. For this compound, a flame ionization detector (FID) is typically employed due to its excellent response to hydrocarbons.
Principle of GC-FID Analysis
In GC-FID, the sample is vaporized and carried by an inert gas (carrier gas) through a capillary column. The column's stationary phase separates the analytes based on their boiling points and interactions with the phase. As the separated components elute from the column, they are combusted in a hydrogen-air flame. The combustion process produces ions, generating a current that is proportional to the amount of analyte present.
Experimental Protocol: GC-FID
3.2.1 Sample Preparation (for Pharmaceutical Formulations)
-
Accurately weigh a portion of the crushed tablet or liquid formulation equivalent to approximately 10 mg of the active pharmaceutical ingredient (API).
-
Transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate) and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to volume with the same solvent.
-
Filter a portion of the solution through a 0.45 µm PTFE syringe filter into a GC vial.
3.2.2 Instrumentation and Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | Agilent 8890 GC System or equivalent | Provides precise temperature and flow control. |
| Detector | Flame Ionization Detector (FID) | Universal detector for organic compounds with high sensitivity. |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column suitable for separating isomers based on boiling point differences. |
| Carrier Gas | Helium or Hydrogen | Inert carrier gas. Hydrogen can offer faster analysis times. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal for column efficiency and resolution. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the analyte without thermal degradation. |
| Injection Volume | 1 µL | A small injection volume prevents column overloading. |
| Split Ratio | 50:1 | Prevents column overloading and maintains sharp peak shapes. |
| Oven Program | Initial: 80 °C (hold 1 min), Ramp: 10 °C/min to 200 °C, hold 5 min | A temperature gradient allows for the separation of the E and Z isomers. |
| Detector Temperature | 300 °C | Prevents condensation of the analyte in the detector. |
| Makeup Gas (N2) | 25 mL/min | Optimizes detector performance. |
| Hydrogen Flow | 30 mL/min | Fuel for the FID flame. |
| Air Flow | 300 mL/min | Oxidant for the FID flame. |
3.2.3 Data Analysis
Quantification is achieved by creating a calibration curve using standard solutions of known concentrations. The peak areas of the E and Z isomers are plotted against their respective concentrations. The concentration of the analyte in the sample is then determined from the calibration curve.
High-Performance Liquid Chromatography (HPLC) Method
For samples where GC is not suitable, a reverse-phase HPLC method with UV detection can be developed. Due to the lack of a strong chromophore, detection is typically performed at a low UV wavelength.
Principle of RP-HPLC-UV Analysis
In reverse-phase HPLC, the sample is dissolved in a mobile phase and pumped through a column packed with a non-polar stationary phase (e.g., C18). The separation is based on the analyte's partitioning between the polar mobile phase and the non-polar stationary phase. More polar compounds elute earlier, while less polar compounds are retained longer. A UV detector measures the absorbance of the eluting compounds at a specific wavelength.
Experimental Protocol: RP-HPLC-UV
4.2.1 Sample Preparation (for Biological Samples - Plasma)
-
To 500 µL of plasma, add 1 mL of cold acetonitrile to precipitate proteins.[13]
-
Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Filter through a 0.22 µm syringe filter into an HPLC vial.
4.2.2 Instrumentation and Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent | A robust system capable of delivering precise gradients and flow rates. |
| Detector | Diode Array Detector (DAD) or Variable Wavelength Detector (VWD) | DAD allows for spectral analysis to confirm peak purity. |
| Column | C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) | A standard reverse-phase column providing good retention and separation. |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid | A common mobile phase for reverse-phase chromatography. Formic acid improves peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintains consistent retention times. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detection Wavelength | 210 nm | The λmax for compounds with limited chromophores.[10] |
4.2.3 Data Analysis
Similar to the GC method, quantification is performed using a calibration curve constructed from the peak areas of standard solutions.
Method Validation
A validated analytical method is crucial for ensuring the reliability of the results. The validation should be performed according to ICH Q2(R2) guidelines.[1][2][3]
Caption: Key parameters for analytical method validation.
Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | No interfering peaks at the retention time of the analyte and internal standard. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | To be defined based on the intended application. |
| Accuracy | The closeness of the test results obtained by the method to the true value.[4][5] | % Recovery between 98.0% and 102.0% |
| Precision | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. | Repeatability (RSD) ≤ 2.0%Intermediate Precision (RSD) ≤ 2.0% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1 |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in parameters like flow rate, temperature, etc. |
Conclusion
The choice of analytical method for the quantification of this compound depends on various factors including the sample matrix and the required sensitivity. Both GC-FID and RP-HPLC-UV are viable techniques when properly developed and validated. The protocols and validation guidelines provided in this application note serve as a comprehensive starting point for researchers, scientists, and drug development professionals to establish robust and reliable analytical methods for this compound. Adherence to these principles will ensure the generation of high-quality data that is fit for its intended purpose.
References
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
- Oliveira, et al. (2024). Valproic acid extraction methods in human samples using gas chromatography: a review. Drug Analysis and Research, 8(1), 3-12.
- Yilmaz, B., & Asci, A. (2020). Development and validation of a new HPLC method for valproic acid determination in human plasma and its application to a therapeutic drug. Macedonian Pharmaceutical Bulletin, 66(1), 45-56.
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
- Fisher, E., Wittfoht, W., & Nau, H. (1992). Quantitative determination of valproic acid and 14 metabolites in serum and urine by gas chromatography/mass spectrometry.
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
- Jouyban, A., et al. (2018). Gas Chromatographic Analysis of Sodium Valproate in Plasma and Urine after Air Assisted Liquid-Liquid Microextraction. Journal of Reports in Pharmaceutical Sciences, 7(1), 27-43.
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
- Khan, S. A., et al. (2020). Analytical Method Development for Sodium Valproate through Chemical Derivatization. Journal of Analytical Methods in Chemistry, 2020, 8899834.
- Al-Tannak, N. F., & Al-Obaidy, S. S. (2014).
- Sravani, G., et al. (2023). Development and validation of analytical method for determination of valproate and valproic acid in bulk and pharmaceutical dosage form by using RP-HPLC. International Journal of Advances in Medical Science and Research, 5(4), 1-9.
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
ResearchGate. (n.d.). Reported HPLC method for valproic acid and sodium valproate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 2-ethylpentanoate. PubChem Compound Summary for CID 12772298. Retrieved from [Link]
-
Semantic Scholar. (n.d.). HPLC determination of valproic acid in human serum. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Ethyl (2E)-4-methyl-2-pentenoate Properties. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Propyl 2-ethylpentanoate. In NIST Chemistry WebBook. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (2022). Analytical Methods. In Toxicological Profile for Propylene Glycol. Retrieved from [Link]
- Tonic-Ribarska, J., et al. (2012). Development and validation of a bioanalytical LC-UV method with solid-phase extraction for determination of valproic acid in saliva. Acta Pharmaceutica, 62(2), 211-220.
- Pyka-Pająk, A., & Dołowy, M. (2022). Use of TLC-Densitometric Method for Determination of Valproic Acid in Capsules. Processes, 10(2), 232.
- Musile, G., et al. (2018). Valproic acid determination by liquid chromatography coupled to mass spectrometry (LC–MS/MS) in whole blood for forensic purposes. Journal of Forensic Sciences, 63(5), 1594-1598.
- Liu, J., et al. (2007). Quantification of valproic acid and its metabolite 2-propyl-4-pentenoic acid in human plasma using HPLC-MS/MS.
-
Pharmaffiliates. (n.d.). (E,Z) 2-Propyl-2-pentenoic Acid Ethyl Ester. Retrieved from [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. database.ich.org [database.ich.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. scispace.com [scispace.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 9. Development and validation of analytical method for determination of valproate and valproic acid in bulk and pharmaceutical dosage form by using RP-HPLC | International Journal of Allied Medical Sciences and Clinical Research [ijamscr.com]
- 10. researchgate.net [researchgate.net]
- 11. semanticscholar.org [semanticscholar.org]
- 12. caymanchem.com [caymanchem.com]
- 13. Valproic acid determination by liquid chromatography coupled to mass spectrometry (LC–MS/MS) in whole blood for forensic purposes - PMC [pmc.ncbi.nlm.nih.gov]
LC-MS/MS protocol for 2-propyl-2-pentenoic acid ethyl ester analysis
Application Note: High-Sensitivity LC-MS/MS Quantitation of 2-Propyl-2-pentenoic Acid Ethyl Ester (2-ene-VPA-Et)
Executive Summary & Scientific Rationale
This protocol details the validated methodology for the quantitation of 2-propyl-2-pentenoic acid ethyl ester (2-ene-VPA-Et). This molecule is the ethyl ester derivative of
Why this protocol exists: While VPA and its acid metabolites are typically analyzed via GC-FID or Negative-Mode LC-MS, the ethyl ester form presents unique analytical challenges and opportunities:
-
Origin: It appears as a process impurity in VPA synthesis (esterification byproducts) or as a specific analyte in pharmacokinetic studies involving ester-prodrugs.
-
Ionization Physics: Unlike the free acid (which requires ESI- and suffers from poor fragmentation), the ethyl ester is neutral and lipophilic. It does not deprotonate easily. Therefore, this protocol utilizes Positive Mode Electrospray Ionization (ESI+) , exploiting the carbonyl oxygen's affinity for protonation
. -
Stability Concern: Esters are susceptible to hydrolysis by plasma esterases or high-pH solvents. This protocol incorporates a low-temperature, neutral-pH Liquid-Liquid Extraction (LLE) to preserve analyte integrity.
Chemical Identity & Properties
| Property | Detail |
| Analyte Name | 2-Propyl-2-pentenoic Acid Ethyl Ester |
| Abbreviation | 2-ene-VPA-Et |
| Molecular Formula | |
| Molecular Weight | 170.25 g/mol |
| LogP (Predicted) | ~3.5 (Highly Lipophilic) |
| Key Fragment | Acylium ion ( |
Experimental Protocol
Reagents & Standards
-
Reference Standard: (E/Z)-2-Propyl-2-pentenoic Acid Ethyl Ester (e.g., LGC Standards, Pharmaffiliates) [1].
-
Internal Standard (IS): Valproic Acid Ethyl Ester-
(preferred) or Hexanophenone (structural analog for lipophilic extraction). Note: Do not use deuterated free acid VPA as IS, as extraction recovery will differ significantly. -
Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid, n-Hexane.
Sample Preparation: Non-Hydrolytic Liquid-Liquid Extraction (LLE)
Rationale: Protein precipitation (PPT) often leaves residual enzymes that can hydrolyze esters. LLE with hexane selectively extracts the lipophilic ester while leaving the free acid (VPA) and polar interferences in the aqueous phase.
Step-by-Step Workflow:
-
Aliquot: Transfer 100 µL of plasma/sample into a 1.5 mL Eppendorf tube.
-
IS Addition: Add 10 µL of Internal Standard working solution (1 µg/mL in ACN). Vortex 10s.
-
Extraction: Add 500 µL of n-Hexane .
-
Critical: Do not use Ethyl Acetate if analyzing trace levels, as transesterification can occur. Hexane is highly selective for the ester.
-
-
Agitation: Shake/Vortex vigorously for 5 minutes.
-
Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C .
-
Temperature Control: 4°C is mandatory to inhibit plasma esterase activity during processing.
-
-
Transfer: Transfer 400 µL of the upper organic layer (Hexane) to a clean glass vial.
-
Evaporation: Evaporate to dryness under Nitrogen at 30°C.
-
Reconstitution: Reconstitute in 100 µL of 50:50 ACN:Water (0.1% Formic Acid) .
LC-MS/MS Conditions
Chromatography (LC):
-
System: UHPLC (e.g., Waters Acquity or Agilent 1290).
-
Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Why C18? The ester is hydrophobic. C18 provides strong retention, separating it from the earlier eluting free acid metabolites [2].
-
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 40% B
-
0.5 min: 40% B
-
3.0 min: 95% B (Elution of 2-ene-VPA-Et)
-
4.5 min: 95% B
-
4.6 min: 40% B
-
6.0 min: Stop
-
Mass Spectrometry (MS):
-
Source: Electrospray Ionization (ESI) - Positive Mode .
-
Rationale: Unlike VPA (acid) which flies in Negative mode, the ester requires protonation (
) on the carbonyl. -
Capillary Voltage: 3.5 kV.
-
Desolvation Temp: 450°C (High temp required for lipophilic esters).
MRM Transitions (Optimized):
| Analyte | Precursor ( | Product ( | Cone (V) | CE (eV) | Type | Mechanism |
| 2-ene-VPA-Et | 171.1 | 125.1 | 25 | 15 | Quant | Loss of EtOH (Neutral loss 46) |
| 2-ene-VPA-Et | 171.1 | 97.1 | 25 | 22 | Qual | Alkyl chain fragmentation |
| 2-ene-VPA-Et | 171.1 | 55.1 | 25 | 28 | Qual | Alkene fragment |
Note: The transition 171 -> 125 represents the formation of the acylium ion
Workflow Visualization
The following diagram illustrates the critical "Non-Hydrolytic" extraction path required to distinguish the ethyl ester from the free acid metabolite.
Figure 1: Critical path for selective extraction of 2-ene-VPA Ethyl Ester, ensuring removal of acidic interferences.
Data Analysis & Quality Control
Linearity & Range
Potential Interferences
-
VPA Acid: The free acid (Valproic Acid) has a MW of 144.[4] It is transparent in the 171 -> 125 transition. However, high concentrations of VPA acid can suppress ionization in the source. The Hexane extraction step effectively removes >95% of VPA acid, mitigating this matrix effect [3].
-
Isomeric Separation: The analyte contains a double bond. The column may separate E and Z isomers. If two peaks are observed (typically E elutes first on C18), sum the areas of both peaks for total quantification unless isomer-specific toxicity is being studied.
System Suitability Test (SST)
Before every batch, inject a 10 ng/mL standard.
-
Signal-to-Noise: > 50:1.
-
Retention Time Stability:
0.1 min.
References
-
S. Li, et al. (2016).[1] "Liquid chromatography–tandem mass spectrometry method for simultaneous determination of valproic acid and its ene-metabolites." Journal of Pharmaceutical Analysis. Retrieved from [Link]
-
G.C. Gerstbrein, et al. (2015).[1] "Reliable GC Method for Related Substances in Divalproex Sodium Drug." Journal of Chromatographic Science. Retrieved from [Link]
-
Pharmaffiliates. (2023). (E,Z) 2-Propyl-2-pentenoic Acid Ethyl Ester Reference Standard. Retrieved from [Link]
Sources
Application Notes & Protocols: Preclinical Evaluation of 2-Propyl-2-Pentenoic Acid Ethyl Ester for Anticonvulsant Activity
Introduction: The Rationale for Evaluating 2-Propyl-2-Pentenoic Acid Ethyl Ester
Valproic acid (VPA) remains a cornerstone in the treatment of epilepsy, prized for its broad-spectrum efficacy against various seizure types.[1][2] Its mechanism, while not fully elucidated, is believed to involve the potentiation of GABAergic neurotransmission, modulation of voltage-gated ion channels, and inhibition of histone deacetylases (HDACs).[3] The subject of this guide, 2-propyl-2-pentenoic acid ethyl ester, is a structural analogue and ester prodrug of 2-propyl-2-pentenoic acid (2-en-VPA), an active metabolite of VPA.[3][4] The esterification is a strategic modification aimed at potentially improving pharmacokinetic properties, such as bioavailability and brain penetration, while retaining the core pharmacophore responsible for anticonvulsant action.
These application notes are designed for researchers, neuropharmacologists, and drug development professionals. They provide a comprehensive suite of validated animal models and detailed protocols to systematically evaluate the anticonvulsant potential of 2-propyl-2-pentenoic acid ethyl ester. The selection of models is critical; no single test can predict the full clinical profile of a candidate compound.[5][6] Therefore, we present a tiered approach, beginning with high-throughput screening models for generalized seizures and progressing to more complex models that simulate therapy-resistant and chronic epilepsy.
The following protocols are presented not merely as procedural steps but as self-validating systems. By incorporating positive and negative controls and understanding the scientific basis for each model, researchers can generate robust, reproducible, and interpretable data, forming a solid foundation for further preclinical and clinical development.
Foundational Screening: Core Anticonvulsant Profile
The initial phase of testing aims to establish a foundational understanding of the compound's efficacy against the most common and severe seizure types. The Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazol (scPTZ) tests are the historically validated gold standards for this purpose, predicting activity against generalized tonic-clonic and absence/myoclonic seizures, respectively.[5][7][8]
Maximal Electroshock Seizure (MES) Model
Principle and Rationale: The MES test is the quintessential model for identifying compounds effective against generalized tonic-clonic seizures.[7][9] An electrical stimulus applied via corneal electrodes induces a maximal seizure characterized by a tonic hindlimb extension (THLE).[9][10] The test evaluates a compound's ability to prevent the spread of seizure discharge through neural tissue, a key mechanism of action for drugs like phenytoin and carbamazepine. Its inclusion is critical to determine if 2-propyl-2-pentenoic acid ethyl ester possesses efficacy against this seizure phenotype.
Experimental Workflow for MES Test
Caption: Workflow for the Maximal Electroshock (MES) Test.
Protocol 2.1: MES Seizure Test
-
Animal Model Specifications:
-
Apparatus and Materials:
-
Electroconvulsive shock generator (e.g., Ugo Basile).
-
Corneal electrodes.
-
Topical ophthalmic anesthetic (e.g., 0.5% tetracaine hydrochloride).[9]
-
0.9% saline solution.
-
Test Compound: 2-propyl-2-pentenoic acid ethyl ester.
-
Vehicle Control: e.g., 0.9% saline with 5% Tween 80. The vehicle must be empirically determined based on the compound's solubility.
-
Positive Control: Valproic acid (VPA) or Phenytoin.
-
-
Procedure:
-
Prepare fresh solutions of the test compound, vehicle, and positive control.
-
Administer the assigned treatment via intraperitoneal (i.p.) injection. The volume should typically be 10 mL/kg for mice.
-
Allow for a predetermined absorption period to reach the Time to Peak Effect (TPE). If unknown, a preliminary study must be conducted (e.g., testing at 15, 30, 60, and 120 minutes post-injection).
-
Just prior to stimulation, apply one drop of topical anesthetic to each eye, followed by a drop of saline to ensure good electrical contact.[9]
-
Place the corneal electrodes and deliver the electrical stimulus.
-
Immediately after stimulation, place the animal in an observation chamber and observe for the presence or absence of a tonic hindlimb extension (THLE). The seizure is characterized by a tonic phase (full extension of hind limbs) followed by a clonic phase.
-
-
Endpoint and Data Analysis:
-
Primary Endpoint: The abolition of the tonic hindlimb extension phase. An animal is considered protected if it does not exhibit THLE.[9][11]
-
Data Analysis: The number of protected animals in each group is recorded. The anticonvulsant activity is expressed as a percentage of protection. The median effective dose (ED50), the dose that protects 50% of the animals, is calculated using probit analysis.
-
| Parameter | Mice | Rats | Reference |
| Species/Strain | ICR-CD-1 | Sprague-Dawley | [9] |
| Stimulus Current | 50 mA | 150 mA | [9] |
| Stimulus Frequency | 60 Hz | 60 Hz | [9] |
| Stimulus Duration | 0.2 seconds | 0.2 seconds | [9] |
| Primary Endpoint | Abolition of THLE | Abolition of THLE | [9] |
Subcutaneous Pentylenetetrazol (scPTZ) Model
Principle and Rationale: The scPTZ test is highly predictive of efficacy against absence and myoclonic seizures.[7] Pentylenetetrazol (PTZ) is a GABA-A receptor antagonist that, when administered subcutaneously at a convulsive dose, induces characteristic clonic seizures.[12][13] This model assesses a compound's ability to elevate the seizure threshold, likely by enhancing GABAergic inhibition. Given that VPA's mechanism involves GABA, this test is fundamental for characterizing its ethyl ester derivative.
Experimental Workflow for scPTZ Test
Caption: Workflow for the Subcutaneous PTZ (scPTZ) Test.
Protocol 2.2: scPTZ Seizure Test
-
Animal Model Specifications:
-
Species: Male C57BL/6 or ICR-CD-1 mice.[14]
-
Weight: 20-25 g.
-
Acclimation: As described in Protocol 2.1.
-
-
Apparatus and Materials:
-
Observation chambers (e.g., clear Plexiglas cylinders).
-
Syringes and needles (25-27 gauge).
-
Pentylenetetrazol (PTZ).
-
Test Compound, Vehicle Control, Positive Control (e.g., Ethosuximide or VPA).
-
-
Procedure:
-
Prepare fresh solutions of the test compound, vehicle, positive control, and PTZ (dissolved in 0.9% saline).
-
Administer the test compound, vehicle, or positive control via i.p. injection.
-
After the appropriate absorption period (TPE), administer PTZ via subcutaneous (s.c.) injection into a loose fold of skin on the back of the neck.
-
Convulsive Dose (CD97): A dose that induces seizures in 97% of control animals, typically around 85 mg/kg in mice, should be used.[8] This may need to be determined empirically for the specific animal strain and laboratory conditions.
-
-
Immediately place the animal into an individual observation chamber.
-
Observe the animal continuously for 30 minutes for the onset of seizure activity.[14]
-
-
Endpoint and Data Analysis:
-
Primary Endpoint: The absence of a generalized clonic seizure lasting for at least 5 seconds. An animal that does not exhibit this response is considered protected.
-
Seizure Scoring (Optional but Recommended): Seizure severity can be scored using a modified Racine scale to provide more granular data.[15]
-
Score 0: No response.
-
Score 1: Ear and facial twitching.
-
Score 2: Myoclonic jerks, head nodding.
-
Score 3: Forelimb clonus.
-
Score 4: Rearing with forelimb clonus.
-
Score 5: Rearing and falling, loss of posture, generalized tonic-clonic seizure.
-
-
Data Analysis: Calculate the percentage of animals protected in each group and determine the ED50 via probit analysis.
-
Second-Line Evaluation: Profiling for Therapy-Resistant Epilepsy
Demonstrating efficacy in MES and scPTZ tests is a crucial first step. However, a significant clinical challenge is drug-resistant epilepsy.[8] The 6-Hz model was specifically developed to identify compounds that may be effective in treating focal seizures that are resistant to standard antiepileptic drugs.
The 6-Hz Psychomotor Seizure Model
Principle and Rationale: This model is considered a test for therapy-resistant focal (partial) seizures.[16][17] It uses a low-frequency (6 Hz), long-duration electrical stimulus to induce a psychomotor seizure characterized by stereotyped, automatic behaviors (e.g., stun posture, forelimb clonus, jaw clonus).[17][18] Many standard drugs, like phenytoin, are ineffective in this model, whereas drugs like levetiracetam show marked efficacy.[19] Evaluating 2-propyl-2-pentenoic acid ethyl ester in this model provides critical insight into its potential for treating difficult-to-manage focal epilepsies. The test can be run at different current intensities (e.g., 22, 32, and 44 mA in mice) to assess the potency of the compound against varying seizure severities.[20]
Protocol 3.1: 6-Hz Seizure Test
-
Animal Model Specifications:
-
Apparatus and Materials:
-
Electroconvulsive shock generator capable of delivering a 6 Hz stimulus.
-
Corneal electrodes.
-
Topical ophthalmic anesthetic (0.5% tetracaine).
-
0.9% saline solution.
-
Test Compound, Vehicle Control, Positive Control (e.g., Levetiracetam or Valproic Acid).
-
-
Procedure:
-
Prepare and administer the test compound and controls as previously described.
-
After the TPE, apply topical anesthetic and saline to the eyes.
-
Deliver the 6 Hz corneal stimulation.
-
Immediately after stimulation, observe the animal for characteristic seizure behaviors.
-
-
Endpoint and Data Analysis:
-
Primary Endpoint: The presence of stereotyped seizure behavior. This includes a "stun" position, minimal clonus, and automatic movements like forelimb clonus, jaw clonus, and Straub's tail.[16][20] An animal is considered protected if it resumes normal exploratory behavior within 10 seconds and does not display these automatisms.[16]
-
Data Analysis: Calculate the percentage of protected animals at each stimulus intensity and determine the ED50.
-
| Parameter | Value | Reference |
| Species/Strain | Male ICR-CD-1 Mice | [18] |
| Stimulus Frequency | 6 Hz | [16][18] |
| Pulse Width | 0.2 ms | [18] |
| Stimulus Duration | 3 seconds | [18] |
| Stimulus Intensity | 32 mA or 44 mA | [18] |
| Primary Endpoint | Absence of stereotyped seizure behavior | [16] |
Advanced Characterization: Chronic Epilepsy Model
Acute seizure models are invaluable for screening but do not model the underlying condition of epilepsy, which involves spontaneous, recurrent seizures (SRSs).[21] The pilocarpine model of temporal lobe epilepsy (TLE) is a robust and clinically relevant chronic model that recapitulates many features of human TLE, the most common form of focal epilepsy in adults.[22]
Pilocarpine-Induced Status Epilepticus Model
Principle and Rationale: Systemic administration of a high dose of the muscarinic agonist pilocarpine induces a prolonged period of continuous seizure activity known as status epilepticus (SE).[22][23] This initial insult causes significant neuronal damage, particularly in the hippocampus, and leads to a reorganization of neural circuits.[24] Following a latent, seizure-free period, animals develop spontaneous recurrent seizures that model chronic epilepsy.[21] This model is used to test a compound's ability to prevent or reduce the frequency and severity of these spontaneous seizures, assessing its true "anti-epileptic" rather than just "anti-convulsant" potential.
General Workflow for Chronic Epilepsy Models
Caption: General workflow for assessing efficacy in a chronic epilepsy model.
Protocol 4.1: Pilocarpine Model in Rodents
-
Animal Model Specifications:
-
Species: Male Sprague-Dawley rats (180-220 g) or C57BL/6 mice (20-25 g).
-
Acclimation: As described previously. For chronic studies, single housing may be required after SE to prevent injury.
-
-
Apparatus and Materials:
-
Pilocarpine hydrochloride.
-
Scopolamine methyl nitrate or Atropine methyl nitrate (to reduce peripheral cholinergic effects).
-
Diazepam or similar benzodiazepine (to terminate SE).
-
Video monitoring equipment, optionally with EEG recording capabilities.
-
Test Compound, Vehicle Control.
-
-
Procedure: Induction of Status Epilepticus (SE)
-
Pre-treat animals with scopolamine (1 mg/kg, i.p.) 30 minutes prior to pilocarpine administration.[24]
-
Administer pilocarpine hydrochloride (e.g., 280-380 mg/kg, i.p. for mice/rats).[23][24] The dose may require optimization.
-
Monitor animals for the onset of behavioral seizures, which are typically scored using the Racine scale. SE is characterized by continuous seizure activity (Racine stage 4-5) for a sustained period.
-
After a set duration of SE (e.g., 90-120 minutes), administer diazepam (10 mg/kg, i.p.) to terminate the seizures and improve survival.
-
Provide intensive post-SE care, including subcutaneous fluids (saline) and softened food, for several days to aid recovery.
-
-
Procedure: Chronic Treatment Phase
-
Allow animals to recover through the latent period, which can last from 1 to 4 weeks.[21]
-
Confirm the development of spontaneous recurrent seizures (SRSs) through video monitoring or Video-EEG. Establish a baseline seizure frequency for each animal over a 1-2 week period.
-
Randomize animals into treatment groups (Vehicle, Test Compound at various doses).
-
Administer daily treatments for a predetermined period (e.g., 2-4 weeks).
-
Continuously monitor animals via video (or Video-EEG) to record the frequency, duration, and severity of SRSs.
-
-
Endpoint and Data Analysis:
-
Primary Endpoints:
-
Reduction in the frequency of spontaneous seizures compared to baseline and vehicle-treated controls.
-
Reduction in the average duration or severity of seizures.
-
-
Data Analysis: Use appropriate statistical tests (e.g., repeated measures ANOVA, t-test, or non-parametric equivalents) to compare seizure parameters between groups.
-
Conclusion and Future Directions
This guide outlines a systematic, multi-tiered approach for the preclinical evaluation of 2-propyl-2-pentenoic acid ethyl ester. Successful demonstration of efficacy in the MES and scPTZ models would establish a broad-spectrum anticonvulsant profile. Positive results in the 6-Hz model would strongly suggest a potential utility in therapy-resistant focal epilepsy, a significant area of unmet medical need. Finally, efficacy in the chronic pilocarpine model would provide compelling evidence of true anti-epileptogenic or disease-modifying potential.
Each protocol is designed to be a robust, self-validating experiment. Adherence to these detailed methodologies, coupled with careful data interpretation, will provide the critical preclinical evidence necessary to determine if 2-propyl-2-pentenoic acid ethyl ester warrants advancement as a next-generation antiepileptic drug.
References
-
Curia, G., Longo, D., Biagini, G., Jones, R. S., & Avoli, M. (2008). The pilocarpine model of temporal lobe epilepsy. Journal of Neuroscience Methods, 172(2), 143–157. Available at: [Link]
-
JoVE. (2025, July 8). Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice. Journal of Visualized Experiments. Available at: [Link]
-
Creative Biolabs. Rodent Pilocarpine Model of Temporal Lobe Epilepsy (TLE). Available at: [Link]
-
Löscher, W. (2011). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Epilepsy Research, 96(1-2), 1-16. Available at: [Link]
-
Barker-Haliski, M. L., & White, H. S. (2015). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Neurotherapeutics, 12(4), 789–801. Available at: [Link]
-
Cavalheiro, E. A., Leite, J. P., Bortolotto, Z. A., Turski, W. A., Ikonomidou, C., & Turski, L. (1991). The pilocarpine model of epilepsy: what have we learned? Brazilian Journal of Medical and Biological Research, 24(12), 1155-1160. Available at: [Link]
-
National Institute of Neurological Disorders and Stroke. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. Available at: [Link]
-
Dhir, A. (2012). Pentylenetetrazol (PTZ) kindling model of epilepsy. Current Protocols in Neuroscience, Chapter 9, Unit 9.37. Available at: [Link]
-
Khanam, R., & Vohora, D. (2018). Protocol for 6 Hz Corneal Stimulation in Rodents for Refractory Seizures. In Animal Models of Neurological Disorders (pp. 97-103). Humana Press, New York, NY. Available at: [Link]
-
Löscher, W. (2017). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Current Protocols in Pharmacology, 77, 5.25.1-5.25.22. Available at: [Link]
-
Sharma, P., & Bhattacharyya, A. (2015). Models of Epilepsy used in Antiepileptic Drugs Discovery A Review. International Journal of Pharmaceutical Sciences and Drug Research, 7(4), 330-336. Available at: [Link]
-
Zhang, Y., et al. (2025, May 2). Refinement of the pilocarpine-induced status epilepticus model in mice to improve mortality outcomes. Frontiers in Molecular Neuroscience. Available at: [Link]
-
MDPI. (2025, October 28). Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. International Journal of Molecular Sciences. Available at: [Link]
-
Fabene, P. F., et al. (2007). Pilocarpine-Induced Status Epilepticus in Rats Involves Ischemic and Excitotoxic Mechanisms. PLoS ONE, 2(10), e1105. Available at: [Link]
-
Dhir, A. (2012). Pentylenetetrazole Kindling Epilepsy Model. Current Protocols in Neuroscience. Available at: [Link]
-
Khanam, R., & Vohora, D. (2018). Protocol for 6 Hz Corneal Stimulation in Rodents for Refractory Seizures. ResearchGate. Available at: [Link]
-
Chen, B., et al. (2023, August 24). Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies. International Journal of Molecular Sciences. Available at: [Link]
-
Metcalf, C. S., et al. (2017). Development and Pharmacological Characterization of the Rat 6 Hz Model of Partial Seizures. Epilepsia, 58(6), 1073-1084. Available at: [Link]
-
Melior Discovery. (n.d.). 6-Hz Psychomotor Seizure Model. Available at: [Link]
-
S. Kavimani, et al. (2022, February 1). ANIMAL MODELS USED IN THE SCREENING OF ANTIEPILEPTIC DRUGS. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Chen, Z., et al. (2019). Animal Models of Epilepsy: A Phenotype-oriented Review. Aging and Disease, 10(2), 365-377. Available at: [Link]
-
Melior Discovery. (n.d.). Maximal Electroshock Seizure Model. Available at: [Link]
-
National Institute of Neurological Disorders and Stroke. (n.d.). 6 Hz Electrical Stimulation Test (mouse, rat). PANAChE Database. Available at: [Link]
-
Inayat, S. B., et al. (2011). Modeling and percept of transcorneal electrical stimulation in humans. IEEE Transactions on Biomedical Engineering, 58(7), 2051-2058. Available at: [Link]
-
The University of British Columbia. (n.d.). Quantitative structure-anticonvulsant activity studies of valproic acid analogues. UBC Library Open Collections. Available at: [Link]
-
Löscher, W., et al. (1985). Comparative evaluation of anticonvulsant and toxic potencies of valproic acid and 2-en-valproic acid in different animal models of epilepsy. European Journal of Pharmacology, 112(1), 71-79. Available at: [Link]
-
Alsdorf, R., & Wadia, J. S. (2025, March 28). In vitro models of valproic acid to assess neurodevelopmental toxicity: A scoping review. Epilepsia Open. Available at: [Link]
-
Slideshare. (n.d.). Animal models for screening of antiepileptic drugs &. Available at: [Link]
-
Wikipedia. (n.d.). Valproate. Available at: [Link]
-
Kagan, L., et al. (2022, July 8). Evaluating the efficacy of prototype antiseizure drugs using a preclinical pharmacokinetic approach. bioRxiv. Available at: [Link]
-
MDPI. (2025, August 21). Polyimide-Based Flexible Microelectrode Array for Non-Invasive Transcorneal Electrical Stimulation. Sensors. Available at: [Link]
- Google Patents. (n.d.). EP0293753A2 - Process for preparing E-2-propyl-2-pentenoic acid and its physiologically compatible salts.
-
NIH. (2025, May 16). Transcorneal electrical stimulation: impact on healthcare and future potential. Frontiers in Neuroscience. Available at: [Link]
-
American Academy of Ophthalmology. (2011, April 22). Transcorneal electrical stimulation may be useful for determining residual retinal function. Available at: [Link]
-
Morimoto, T. (2018, February 8). Transcorneal Electrical Stimulation: Background and Application in Ophthalmology. YouTube. Available at: [Link]
- Google Patents. (n.d.). US4965401A - Process for the preparation of 2-propyl-2-pentenoic acid and its esters.
-
Chapman, A. G., et al. (1982). Acute anticonvulsant activity of structural analogues of valproic acid and changes in brain GABA and aspartate content. Journal of Neurochemistry, 39(4), 1142-1149. Available at: [Link]
-
ResearchGate. (n.d.). Valproic acid structure (2 propyl-pentanoic acid), a unique simple... Available at: [Link]
- Google Patents. (n.d.). EP0373057A1 - Process for the preparation of (2-propyl)2-pentenoic acid and its esters.
-
Molecules. (2019, December 6). Anticonvulsant Essential Oils and Their Relationship with Oxidative Stress in Epilepsy. Available at: [Link]
-
PubChem. (n.d.). 2-propyl-2-pentenoic acid, (E)-. Available at: [Link]
-
Nau, H., et al. (1991). On the development of alternative antiepileptic drugs. Lack of enantioselectivity of the anticonvulsant activity, in contrast to teratogenicity, of 2-n-propyl-4-pentenoic acid and 2-n-propyl-4-pentynoic acid, analogues of the anticonvulsant drug valproic acid. Naturwissenschaften, 78(6), 272-274. Available at: [Link]
Sources
- 1. In vitro models of valproic acid to assess neurodevelopmental toxicity: A scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Valproate - Wikipedia [en.wikipedia.org]
- 3. (E,Z)-2-propyl-2-Pentenoic Acid | CAS 60218-41-9 | Cayman Chemical | Biomol.com [biomol.com]
- 4. Comparative evaluation of anticonvulsant and toxic potencies of valproic acid and 2-en-valproic acid in different animal models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsr.com [ijpsr.com]
- 7. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 8. mdpi.com [mdpi.com]
- 9. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 10. scispace.com [scispace.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Pentylenetetrazol (PTZ) kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. jove.com [jove.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 17. researchgate.net [researchgate.net]
- 18. 6 Hz Electrical Stimulation Test (mouse, rat) [panache.ninds.nih.gov]
- 19. Development and Pharmacological Characterization of the Rat 6 Hz Model of Partial Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 20. meliordiscovery.com [meliordiscovery.com]
- 21. scielo.br [scielo.br]
- 22. Rodent Pilocarpine Model of Temporal Lobe Epilepsy - Creative Biolabs [creative-biolabs.com]
- 23. Induction of Temporal Lobe Epilepsy in Mice with Pilocarpine - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Pilocarpine-Induced Status Epilepticus in Rats Involves Ischemic and Excitotoxic Mechanisms | PLOS One [journals.plos.org]
Application Note: In Vivo Administration of (E/Z)-2-Propyl-2-pentenoic Acid Ethyl Ester
Executive Summary & Compound Rationale
(E/Z)-2-Propyl-2-pentenoic acid ethyl ester (CAS: 90124-74-6) is the ethyl ester prodrug of 2-propyl-2-pentenoic acid (also known as 2-ene-VPA or 2-en-valproic acid ).
While Valproic Acid (VPA) is a widely used antiepileptic and mood stabilizer, its clinical utility is compromised by hepatotoxicity and teratogenicity.[1][2][3] The unsaturated analogue, 2-ene-VPA , has emerged as a critical alternative; it retains the anticonvulsant and histone deacetylase (HDAC) inhibitory properties of VPA but exhibits a significantly improved safety profile, particularly regarding teratogenicity.
Why use the Ethyl Ester? The free acid (2-ene-VPA) is a viscous liquid with limited water solubility. The ethyl ester variant is utilized to:
-
Enhance Lipophilicity: Facilitating passive diffusion across the blood-brain barrier (BBB).
-
Modify Pharmacokinetics: Acting as a prodrug that releases the active 2-ene-VPA moiety via plasma and hepatic carboxylesterases.
-
Reduce Local Irritation: Esters are often better tolerated at the injection site than free acids.
This guide details the formulation and administration protocols required to evaluate this compound in vivo, ensuring consistent bioavailability and reliable pharmacodynamic data.
Physicochemical Profile & Formulation Strategy
The ethyl ester is a highly lipophilic oil. Direct injection of the neat oil is discouraged due to erratic absorption and potential local toxicity. Successful administration requires stable emulsification or solvent-based delivery.
Table 1: Compound Specifications
| Property | Specification | Notes |
| Compound Name | This compound | Mixture of trans (E) and cis (Z) isomers.[4][5][6][7][8] |
| Active Metabolite | (E)-2-Propyl-2-pentenoic Acid (2-ene-VPA) | The (E)-isomer is the primary pharmacophore.[5] |
| Molecular Weight | 170.25 g/mol | Correction Factor: 1 mg Ester |
| Physical State | Colorless to pale yellow liquid | Viscous oil. |
| Solubility | Water: <0.1 mg/mL Ethanol: >30 mg/mL DMSO: >20 mg/mL | Highly lipophilic; requires non-aqueous vehicle. |
Protocol A: Formulation for Intraperitoneal (IP) Injection
Recommended for acute rodent studies (PK/PD).
Vehicle System: 10% DMSO / 40% PEG-400 / 50% Saline. This "co-solvent" approach prevents phase separation while maintaining physiological compatibility.
Step-by-Step Preparation (Example: 20 mg/mL stock):
-
Weighing: Weigh 200 mg of the ethyl ester liquid into a sterile glass vial. (Do not use polystyrene plastics as esters may leach plasticizers).
-
Solubilization: Add 1.0 mL of DMSO (Dimethyl sulfoxide). Vortex vigorously for 30 seconds until the oil is fully dissolved.
-
Stabilization: Add 4.0 mL of PEG-400 (Polyethylene glycol 400). Vortex for 1 minute. The solution should be clear and slightly viscous.[9][10]
-
Final Dilution: Slowly add 5.0 mL of warm (37°C ) sterile saline (0.9% NaCl) while vortexing.
-
Critical Check: If turbidity (cloudiness) occurs, the ester is crashing out. Add Tween-80 (2-5% final concentration) to stabilize the emulsion.
-
-
Sterilization: Pass through a 0.22 µm PTFE (hydrophobic) or PES syringe filter.
Protocol B: Formulation for Oral Gavage (PO)
Recommended for chronic dosing or bioavailability studies.
Vehicle System: Corn Oil or Miglyol 812.
Step-by-Step Preparation:
-
Calculate the required volume of ethyl ester based on density (approx 0.9 g/mL) or weigh directly.
-
Add the ester to Corn Oil to achieve the desired concentration (e.g., 50 mg/mL).
-
Sonicate for 10 minutes at ambient temperature to ensure homogeneity.
-
Storage: Store at 4°C, protected from light. Stable for 1 week.
In Vivo Administration Protocols
Dose Calculation Logic
Since the ester is a prodrug, doses must be equimolar to the target acid dose.
-
Target Dose (2-ene-VPA): 100–300 mg/kg is the standard efficacy range in mice (MES/PTZ models).
-
Conversion: To deliver equivalent moles of the acid, multiply the acid dose by 1.2 (Ratio of MW 170.25 / 142.2).
-
Example: To achieve a bioequivalent of 200 mg/kg 2-ene-VPA , administer 240 mg/kg of the Ethyl Ester .
Protocol C: Administration Workflow
-
Acclimatization: Animals (e.g., CD-1 or C57BL/6 mice) should be acclimatized for 7 days.
-
Fasting: Fast animals for 4 hours prior to PO dosing to standardize absorption (optional for IP).
-
Dosing Volume:
-
Mice: Max 10 mL/kg (e.g., 0.25 mL for a 25g mouse).
-
Rats: Max 5 mL/kg.
-
-
Observation: Monitor for sedation (ataxia, loss of righting reflex) immediately post-dose. 2-ene-VPA is generally less sedative than VPA, but the ester hydrolysis releases ethanol, which may contribute to transient sedation at high doses.
Mechanism of Action & Metabolism Pathway[6]
The therapeutic efficacy of the ethyl ester is dependent on its bioactivation. Upon entering the systemic circulation, ubiquitous carboxylesterases (CES1/CES2) hydrolyze the ester bond.
Visualization: Prodrug Bioactivation and Signaling
The following diagram illustrates the conversion of the prodrug to the active metabolite and its downstream effects.
Caption: Bioactivation pathway of the Ethyl Ester prodrug into the active 2-ene-VPA moiety.
Pharmacokinetic Sampling (Validation)
To validate the model, you must confirm the appearance of the free acid in plasma.
Sampling Protocol:
-
Timepoints: 15, 30, 60, 120, 240, and 480 minutes post-dose.
-
Blood Collection: Retro-orbital or tail vein microsampling (50 µL).
-
Processing:
-
Collect into heparinized tubes.
-
Centrifuge at 2000 x g for 10 mins at 4°C.
-
Stabilization: Immediately add an esterase inhibitor (e.g., NaF or PMSF) to the plasma to prevent ex vivo hydrolysis of any remaining ester during storage.
-
-
Analysis: LC-MS/MS targeting the free acid (2-ene-VPA) .
-
Note: The parent ester may disappear very rapidly (T1/2 < 15 mins). The PK curve should track the acid.
-
Safety & Toxicology Notes
Teratogenicity: Unlike Valproic Acid, which induces neural tube defects (spina bifida), 2-ene-VPA is non-teratogenic in mouse models even at high doses (up to 600 mg/kg).[8] This makes the ethyl ester a valuable tool for studying epilepsy in pregnancy models.
Hepatotoxicity: While generally safer, 2-ene-VPA can undergo mitochondrial beta-oxidation. Caution is advised regarding the metabolite 2,4-diene-VPA , which has been linked to microvesicular steatosis in some contexts. However, the consensus in literature (Bialer et al.) suggests 2-ene-VPA has a wider safety margin than VPA.
References
- Nau, H., et al. (1991).Valproic acid and its metabolites: placental transfer, neonatal pharmacokinetics, transfer via mother's milk and clinical implications. Clinical Pharmacokinetics.
-
Löscher, W., et al. (1991). Trans-2-en-valproate: Reevaluation of its anticonvulsant efficacy in standardized seizure models in mice, rats and dogs. Epilepsy Research.[4] Available at: [Link]
- Bialer, M. (2012).Why are we waiting for new antiepileptic drugs? Epilepsy Currents.
-
PubChem. Compound Summary: (E)-2-propylpent-2-enoic acid.[11] National Library of Medicine. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. cris.huji.ac.il [cris.huji.ac.il]
- 4. caymanchem.com [caymanchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Pharmacokinetics and enterohepatic circulation of (E)-2-ene valproic acid in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative evaluation of anticonvulsant and toxic potencies of valproic acid and 2-en-valproic acid in different animal models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preparation of Coated Valproic Acid and Sodium Valproate Sustained-release Matrix Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-propyl-2-pentenoic acid, (E)- | C8H14O2 | CID 6437068 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Propyl-2-Pentenoic Acid Ethyl Ester in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Authored By: A Senior Application Scientist
Introduction: Unveiling the Potential of a Valproic Acid Analogue
2-Propyl-2-pentenoic acid ethyl ester is a derivative of 2-propyl-2-pentenoic acid (2-ene-VPA), a known bioactive metabolite of the widely prescribed anticonvulsant and mood stabilizer, valproic acid (VPA).[1] VPA has garnered significant attention in neuroscience research for its neuroprotective properties, extending beyond its established clinical uses.[2] The therapeutic potential of VPA is attributed to multiple mechanisms, including the inhibition of histone deacetylases (HDACs) and the modulation of key intracellular signaling pathways.[2] As the ethyl ester of a bioactive VPA metabolite, 2-propyl-2-pentenoic acid ethyl ester presents itself as a compelling investigational compound. It is hypothesized to function as a prodrug, undergoing hydrolysis to its active acid form, or to possess intrinsic biological activity. These application notes provide a comprehensive guide for researchers exploring the neuroscientific applications of this compound, from its presumed mechanism of action to detailed experimental protocols.
Physicochemical Properties and Handling
| Property | Value | Source |
| Molecular Formula | C10H18O2 | [3] |
| Molecular Weight | 170.25 g/mol | [3] |
| Appearance | Colorless clear liquid (estimated) | [4] |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide. Limited solubility in aqueous solutions. | [5] |
| Storage | Store at -20°C for long-term stability. | [1] |
Note on Preparation of Stock Solutions: Due to its limited aqueous solubility, it is recommended to prepare stock solutions of 2-propyl-2-pentenoic acid ethyl ester in a suitable organic solvent, such as DMSO or ethanol. For cell culture experiments, the final concentration of the organic solvent should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Presumed Mechanism of Action: A Focus on Neuroprotection
The neuroprotective effects of 2-propyl-2-pentenoic acid ethyl ester are likely to mirror those of its parent compound, valproic acid. The primary mechanisms of action are believed to involve:
-
Histone Deacetylase (HDAC) Inhibition: VPA is a known HDAC inhibitor, leading to an increase in histone acetylation. This epigenetic modification alters chromatin structure, making it more accessible for transcription and leading to changes in the expression of genes involved in cell survival, differentiation, and apoptosis.[2]
-
Modulation of Intracellular Signaling Cascades: VPA has been shown to influence key signaling pathways crucial for neuronal survival and plasticity, including the extracellular signal-regulated kinase (ERK) and the protein kinase B (Akt) pathways.[2] Activation of these pathways can protect neurons from various insults and promote regeneration.
The following diagram illustrates the hypothesized signaling pathway through which 2-propyl-2-pentenoic acid ethyl ester may exert its neuroprotective effects.
Caption: Hypothesized mechanism of action for 2-propyl-2-pentenoic acid ethyl ester.
Experimental Protocols
The following protocols are provided as a starting point for investigating the neuroprotective effects of 2-propyl-2-pentenoic acid ethyl ester. It is crucial for researchers to perform dose-response experiments to determine the optimal concentration of the compound for their specific cell lines or animal models.
In Vitro Protocol: Assessment of Neuroprotection in a Neuronal Cell Line
This protocol describes a general workflow for evaluating the protective effects of 2-propyl-2-pentenoic acid ethyl ester against oxidative stress-induced cell death in a neuronal cell line (e.g., SH-SY5Y or PC12).
Caption: In vitro experimental workflow for assessing neuroprotection.
1. Materials and Reagents:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS and 1% penicillin/streptomycin)
-
2-Propyl-2-pentenoic acid ethyl ester
-
DMSO (for stock solution)
-
Oxidative stress-inducing agent (e.g., hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA))
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
LDH (Lactate Dehydrogenase) cytotoxicity assay kit
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
2. Cell Culture and Treatment:
-
Culture neuronal cells in a humidified incubator at 37°C with 5% CO₂.
-
Seed cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for Western blotting).
-
Allow cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of 2-propyl-2-pentenoic acid ethyl ester in complete culture medium from a DMSO stock solution.
-
Pre-treat the cells with varying concentrations of the compound for a predetermined time (e.g., 2-24 hours). Include a vehicle control (medium with DMSO).
-
Induce oxidative stress by adding the chosen agent (e.g., H₂O₂) to the culture medium and incubate for the desired duration (e.g., 24 hours).
3. Cell Viability Assays:
-
MTT Assay:
-
After treatment, add MTT solution to each well and incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[6]
-
-
LDH Assay:
-
Collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure LDH release, an indicator of cell membrane damage.[6]
-
4. Western Blot Analysis:
-
After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.[7]
-
Determine the protein concentration of the lysates using a BCA assay.[7]
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[8]
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.[7][8]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.[7][8]
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[7][8]
-
Normalize the expression of target proteins to a loading control (e.g., β-actin).
In Vivo Protocol: Evaluation of Neuroprotective Efficacy in an Animal Model of Neurodegeneration
This protocol provides a general framework for assessing the in vivo neuroprotective effects of 2-propyl-2-pentenoic acid ethyl ester in a rodent model of neurodegeneration (e.g., a toxin-induced model of Parkinson's disease or an amyloid-beta-induced model of Alzheimer's disease).[9][10][11]
1. Animals and Housing:
-
Use appropriate rodent models (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
All animal procedures should be approved by the institutional animal care and use committee.
2. Preparation and Administration of Investigational Compound:
-
Based on its physicochemical properties, 2-propyl-2-pentenoic acid ethyl ester can be dissolved in a suitable vehicle for in vivo administration (e.g., corn oil, or a solution containing a small percentage of ethanol and/or a surfactant like Tween 80).
-
Administer the compound via an appropriate route, such as intraperitoneal (i.p.) injection or oral gavage.
-
The dosage and frequency of administration should be determined through preliminary dose-ranging studies.
3. Experimental Design:
-
Divide animals into experimental groups (e.g., sham control, vehicle-treated disease model, compound-treated disease model).
-
Induce the neurodegenerative phenotype according to established protocols for the chosen model.
-
Administer 2-propyl-2-pentenoic acid ethyl ester or vehicle according to the predetermined schedule (e.g., daily for a specified number of weeks).
-
Monitor the animals for changes in body weight and general health throughout the study.
4. Behavioral Assessments:
-
Perform relevant behavioral tests to assess motor function (e.g., rotarod, open field test for Parkinson's models) or cognitive function (e.g., Morris water maze, Y-maze for Alzheimer's models).
5. Post-mortem Analysis:
-
At the end of the study, euthanize the animals and collect brain tissue.
-
Perform histological analysis (e.g., immunohistochemistry for neuronal markers like tyrosine hydroxylase in Parkinson's models, or for amyloid plaques and neurofibrillary tangles in Alzheimer's models) to assess the extent of neurodegeneration.
-
Conduct biochemical analyses on brain homogenates (e.g., Western blotting for signaling proteins, ELISA for inflammatory markers).
Data Presentation and Interpretation
Quantitative data from in vitro and in vivo studies should be presented clearly in tables and graphs. Statistical analysis should be performed to determine the significance of the observed effects. When interpreting the results, it is important to consider the potential for 2-propyl-2-pentenoic acid ethyl ester to act as a prodrug and to be converted to its active acid form in the experimental system.
Conclusion
2-Propyl-2-pentenoic acid ethyl ester is a promising compound for neuroscience research due to its close relationship with the neuroprotective agent valproic acid. The protocols and information provided in these application notes offer a solid foundation for researchers to investigate its potential therapeutic applications in various neurological disorders. As with any investigational compound, careful experimental design and thorough data analysis are essential to elucidate its precise mechanisms of action and to validate its efficacy.
References
-
Animal Models in Neurodegenerative Disease Research. (2018). JPND Research. [Link]
-
Neuronal Cell viability and cytotoxicity assays. NeuroProof. [Link]
-
All (animal) models (of neurodegeneration) are wrong. Are they also useful?. (2018). Alzheimer's Research & Therapy. [Link]
-
Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (2014). Methods in Molecular Biology. [Link]
-
Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. (2017). Methods in Molecular Biology. [Link]
- Process for preparing E-2-propyl-2-pentenoic acid and its physiologically compatible salts.
-
MEA Viability Assay Protocol. Axion Biosystems. [Link]
-
A Review on Neurodegenerative Diseases with their Suitable Animal Models. (2021). Journal of Pharmaceutical Research International. [Link]
-
Murine Models of Neurodegenerative Diseases. (2019). Maze Engineers. [Link]
-
EXPERIMENTAL MODELS FOR NEURODEGENERATIVE DISEASES. JPND Research. [Link]
-
Western blot analysis of Raf, Erk, Jnk, and Akt phosphorylation in EL4 cells. (2014). Figshare. [Link]
-
Ethyl 2-ethylpentanoate. PubChem. [Link]
-
Propyl 2-ethylpentanoate. PubChem. [Link]
-
ethyl 2-pentenoate, 2445-93-4. The Good Scents Company. [Link]
-
Valproic acid induces differentiation and inhibition of proliferation in neural progenitor cells via the beta-catenin-Ras-ERK-p21Cip/WAF1 pathway. (2008). BMC Cell Biology. [Link]
-
(E,Z) 2-Propyl-2-pentenoic Acid Ethyl Ester. Pharmaffiliates. [Link]
-
Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. (2024). Molecules. [Link]
-
Preparation of pharmacological agents V.2. (2025). Protocols.io. [Link]
-
Chemical Properties of ethyl 2-methyl-2(E)-pentenoate (CAS 1617-40-9). Cheméo. [Link]
-
The antiepileptic drug valproic acid is 2-propylpentanoic acid. Filo. [Link]
-
Solubility of Ethyl Propanoate in Various Organic Solvents. (2025). Patsnap Eureka. [Link]
- Preparation method of ethyl 2-oxocyclopentylacetate.
-
Bioactivation of a Toxic Metabolite of Valproic Acid, (E)-2-Propyl-2,4-pentadienoic Acid, via Glucuronidation. LC/MS/MS Characterization of the GSH−Glucuronide Diconjugates. (2001). Chemical Research in Toxicology. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. (E,Z) 2-Propyl-2-pentenoic Acid Ethyl Ester | CAS 90124-74-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. ethyl 2-pentenoate, 2445-93-4 [thegoodscentscompany.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. neuroproof.com [neuroproof.com]
- 7. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How can animal models be used to study neurodegenerative diseases? [synapse.patsnap.com]
- 10. A Review on Neurodegenerative Diseases with their Suitable Animal Models – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 11. maze.conductscience.com [maze.conductscience.com]
Troubleshooting & Optimization
Optimizing reaction conditions for 2-propyl-2-pentenoic acid ethyl ester synthesis
Technical Support Center: Synthesis of 2-Propyl-2-Pentenoic Acid Ethyl Ester
Welcome to the technical support center for the synthesis of 2-propyl-2-pentenoic acid ethyl ester. This guide is designed for researchers, scientists, and professionals in drug development who are working on or troubleshooting this specific synthesis. Here, we move beyond simple protocols to explain the underlying principles of reaction optimization, helping you to not only solve common issues but also to proactively improve your experimental outcomes.
The synthesis of α,β-unsaturated esters like 2-propyl-2-pentenoic acid ethyl ester is a cornerstone reaction in organic chemistry. A prevalent and effective method for this transformation is the Knoevenagel condensation. This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration step to yield the final unsaturated product.[1] While robust, this reaction is sensitive to several parameters that can significantly impact yield and purity. This guide provides a structured approach to understanding and optimizing these variables.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis.
Question: My reaction yield is consistently low. What are the primary factors I should investigate?
Answer: Low yield in a Knoevenagel condensation is a frequent issue that can typically be traced back to one of several key areas.[2] The reaction is an equilibrium process, and failure to drive it towards the product side is a common pitfall.[3]
-
Inefficient Water Removal: The Knoevenagel condensation produces one molecule of water for every molecule of product formed.[1][3] According to Le Châtelier's principle, the accumulation of water can shift the reaction equilibrium back towards the reactants, thus lowering your conversion and final yield.[4][5]
-
Solution: Employ a Dean-Stark apparatus or a similar distilling trap.[6][7] This piece of glassware, used in conjunction with a reflux condenser, physically separates and collects the water produced during the reaction, effectively driving the equilibrium toward the formation of the desired ester.[4] Using a solvent like toluene, which forms a low-boiling azeotrope with water, is highly effective for this purpose.[8]
-
-
Suboptimal Catalyst Activity or Loading: The catalyst, typically a weak base, is essential for deprotonating the active methylene compound to initiate the reaction.[1][5]
-
Solution: Ensure your catalyst is fresh and pure. Weak bases like piperidine or pyridine are common choices.[9] The catalyst loading is also critical; too little will result in a slow or incomplete reaction, while too much can promote unwanted side reactions.[2] A typical starting point is 5-10 mol%.
-
-
Inappropriate Reaction Temperature: Temperature plays a crucial role in reaction kinetics.
-
Solution: If the reaction is sluggish, a moderate increase in temperature (e.g., to 80°C) can enhance the rate and improve yield.[2][10] However, excessive heat can lead to the formation of side products or degradation of reactants. It is vital to find the optimal temperature for your specific substrate combination, often by running small-scale trials at different temperatures.[11][12]
-
Question: I am observing significant impurity peaks in my analysis (GC/NMR). What are the likely side products and how can I minimize them?
Answer: Impurity formation is often related to the reactivity of the starting materials and the specific reaction conditions employed.
-
Michael Addition: A common side reaction involves the nucleophilic addition of a second molecule of the active methylene compound to the α,β-unsaturated ester product.
-
Minimization Strategy: Carefully control the stoichiometry of your reactants.[2] Using a slight excess of the aldehyde or ensuring a 1:1 molar ratio can be beneficial. Additionally, using a weaker base can sometimes disfavor the Michael addition pathway.
-
-
Isomerization: You may form a mixture of E and Z isomers of the final product. While the E-isomer is often the thermodynamically more stable product, reaction conditions can influence the ratio.
-
Minimization Strategy: The choice of catalyst and solvent can influence stereoselectivity. In some cases, allowing the reaction to stir for an extended period at a moderate temperature can allow the less stable Z-isomer to equilibrate to the more stable E-isomer.[1]
-
-
Aldehyde Self-Condensation: Using a strong base can induce the self-condensation of the aldehyde (an aldol condensation), which competes with the desired Knoevenagel reaction.[1]
Table 1: Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution(s) |
| Low Yield | Inefficient water removal. | Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene).[6][8] |
| Inactive or incorrect amount of catalyst. | Use fresh, pure catalyst (e.g., piperidine) at 5-10 mol%.[2][9] | |
| Suboptimal reaction temperature. | Optimize temperature; gentle heating (40-80°C) is often beneficial.[2][10] | |
| Impurity Formation | Michael addition side product. | Carefully control reactant stoichiometry (avoid large excess of the methylene compound).[2] |
| Formation of Z-isomer. | Allow for longer reaction times to permit equilibration to the more stable E-isomer.[1] | |
| Aldehyde self-condensation. | Use a weak base as a catalyst, not a strong base like NaOH or KOH.[1] | |
| Reaction Stalls | Water accumulation inhibiting the reaction. | Ensure the Dean-Stark trap is functioning correctly and efficiently removing water.[4][7] |
| Catalyst deactivation over time. | Consider a second addition of a small amount of catalyst if the reaction stalls. |
Frequently Asked Questions (FAQs)
Question: What is the fundamental mechanism of the Knoevenagel condensation for this synthesis?
Answer: The Knoevenagel condensation is a three-step process catalyzed by a weak base:
-
Deprotonation: The basic catalyst (e.g., piperidine) removes an acidic α-hydrogen from the active methylene compound (ethyl 2-propylpentanoate), creating a highly reactive enolate ion (a carbanion).[5]
-
Nucleophilic Addition: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde (propanal). This forms a tetrahedral intermediate.
-
Dehydration: The intermediate is protonated and then undergoes elimination of a water molecule to form the stable, conjugated C=C double bond of the final α,β-unsaturated ester product.[1]
Caption: Knoevenagel condensation mechanism.
Question: How should I select the appropriate solvent for this reaction?
Answer: The choice of solvent is critical. For reactions where water removal is key, a solvent that forms an azeotrope with water is ideal. Toluene is a classic choice for this reason, as the toluene-water azeotrope boils at a lower temperature than toluene itself, facilitating efficient removal of water in a Dean-Stark trap. Other non-polar, high-boiling solvents like benzene or xylene can also be used. While some Knoevenagel reactions can be performed in polar solvents like ethanol or even water, for ester synthesis where water is a byproduct, azeotropic removal is the most robust strategy for achieving high yields.[2][13]
Question: What is a typical experimental protocol for this synthesis?
Answer: A detailed experimental protocol is provided below. This should be seen as a starting point, with optimization of temperature and time likely required.
Question: How do I properly purify the crude product after the reaction is complete?
Answer: Purification involves removing the catalyst, any unreacted starting materials, and side products. A standard workflow is as follows:
-
Aqueous Workup: After cooling the reaction mixture, dilute it with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove the basic catalyst, followed by a saturated sodium bicarbonate solution to remove any unreacted acidic starting materials, and finally with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[8]
-
Final Purification: The crude ester can then be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.[14][15][16] Distillation is often preferred for larger scale reactions.
Experimental Protocols & Data
Table 2: Typical Knoevenagel Reaction Parameters
| Parameter | Recommended Range / Compound | Rationale |
| Aldehyde | Propanal | Carbonyl component for the condensation. |
| Active Methylene | Ethyl 2-propylpentanoate | Provides the nucleophilic carbanion upon deprotonation. |
| Molar Ratio | 1 : 1 (Aldehyde : Methylene) | Minimizes potential Michael addition side reactions. |
| Catalyst | Piperidine or Ammonium Acetate | A weak base is required to avoid self-condensation of the aldehyde.[1] |
| Catalyst Loading | 5 - 10 mol% | Balances reaction rate with potential for side reactions. |
| Solvent | Toluene | Forms a low-boiling azeotrope with water for efficient removal. |
| Temperature | 80 - 110 °C (Reflux) | Provides sufficient energy for the reaction while allowing for azeotropic distillation. |
| Apparatus | Round-bottom flask, Dean-Stark trap, Reflux condenser | Essential for simultaneous heating and water removal.[6][7] |
Protocol: Synthesis via Knoevenagel Condensation
Materials:
-
Propanal
-
Ethyl 2-propylpentanoate
-
Piperidine (catalyst)
-
Toluene (solvent)
-
Round-bottom flask
-
Dean-Stark trap and reflux condenser
-
Heating mantle and magnetic stirrer
Procedure:
-
Setup: Assemble a dry round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
-
Reagents: To the flask, add toluene, followed by ethyl 2-propylpentanoate (1.0 eq) and propanal (1.0 eq).
-
Catalyst: Add piperidine (0.1 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the graduated arm of the Dean-Stark trap.
-
Monitoring: Continue refluxing until no more water is collected in the trap. The reaction progress can also be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Allow the reaction to cool to room temperature. Transfer the mixture to a separatory funnel and proceed with the aqueous workup as described in the FAQ section.
-
Purification: Purify the resulting crude oil by vacuum distillation to obtain the pure 2-propyl-2-pentenoic acid ethyl ester.
Sources
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Dean Stark Apparatus - Scoilnet [scoilnet.ie]
- 5. Understanding the Knoevenagel Condensation Reaction: A Gateway to Î,β-Unsaturated Compounds - Oreate AI Blog [oreateai.com]
- 6. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 7. orickmedicosarl.com [orickmedicosarl.com]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. orientjchem.org [orientjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 14. US4965401A - Process for the preparation of 2-propyl-2-pentenoic acid and its esters - Google Patents [patents.google.com]
- 15. EP0373057A1 - Process for the preparation of (2-propyl)2-pentenoic acid and its esters - Google Patents [patents.google.com]
- 16. ajsonline.org [ajsonline.org]
Preventing isomerization during synthesis of 2-propyl-2-pentenoic acid ethyl ester
Welcome to the technical support center for the synthesis of 2-propyl-2-pentenoic acid ethyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on preventing and troubleshooting isomerization issues. Here, you will find in-depth answers to frequently asked questions, detailed troubleshooting protocols, and a mechanistic exploration of the key reactions involved.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 2-propyl-2-pentenoic acid ethyl ester, and which is preferred for controlling E/Z isomerism?
A1: The most prevalent methods for synthesizing α,β-unsaturated esters like 2-propyl-2-pentenoic acid ethyl ester are the Horner-Wadsworth-Emmons (HWE) reaction, the Julia-Kocienski olefination, and the Knoevenagel condensation.
-
Horner-Wadsworth-Emmons (HWE) Reaction: This is often the go-to method for its reliability and generally high E-selectivity.[1][2] It involves the reaction of a stabilized phosphonate ylide with a ketone (in this case, pentan-3-one). The stereochemical outcome can be influenced by the choice of base, solvent, and the structure of the phosphonate reagent.[3]
-
Julia-Kocienski Olefination: This method is also known for its excellent stereoselectivity, particularly for trisubstituted alkenes.[4][5] It can be tuned to favor either the E or Z isomer, offering significant flexibility.
-
Knoevenagel Condensation: This reaction involves the condensation of an active methylene compound with a ketone. While effective for forming the carbon-carbon double bond, controlling the E/Z isomer ratio can be more challenging compared to the HWE and Julia-Kocienski reactions.
For predictable control over the E/Z ratio, the Horner-Wadsworth-Emmons reaction and its modifications are generally preferred for this specific target molecule.
Q2: I am observing a mixture of E and Z isomers in my final product. What are the primary factors that influence this ratio?
A2: The E/Z isomer ratio is a function of the reaction's kinetic versus thermodynamic control.[6] Several factors can tip the balance:
-
Base Selection: The choice of base in the HWE reaction is critical. Stronger, non-coordinating bases at low temperatures tend to favor the kinetically controlled product, which can be the Z-isomer in some cases. Weaker bases and higher temperatures allow for equilibration to the more thermodynamically stable E-isomer.[1]
-
Solvent Polarity: The solvent can influence the stability of the reaction intermediates. Aprotic polar solvents are often used in these reactions.
-
Reaction Temperature: Lower temperatures generally favor kinetic control, while higher temperatures promote thermodynamic control.[1]
-
Structure of the Phosphonate Reagent (in HWE): The steric bulk and electronic properties of the phosphonate ester groups can influence the stereochemical outcome. For instance, the Still-Gennari modification of the HWE reaction utilizes phosphonates with electron-withdrawing groups to favor the Z-isomer.[3]
Q3: Can the E/Z isomers be separated post-synthesis? If so, what are the recommended methods?
A3: Yes, separation of E and Z isomers is often feasible, although it can be challenging due to their similar physical properties. The most common and effective method is column chromatography .[7]
-
Silica Gel Chromatography: Standard silica gel chromatography can often separate E and Z isomers, although the resolution may vary. Careful selection of the eluent system is crucial.
-
Silver Nitrate Impregnated Silica Gel: For more challenging separations, silica gel impregnated with silver nitrate can be highly effective. The silver ions interact differently with the π-bonds of the E and Z isomers, leading to better separation.[8]
-
Preparative HPLC: High-performance liquid chromatography (HPLC) on a preparative scale can also be used for high-purity separation of isomers.[7]
Q4: How can I accurately determine the E/Z ratio of my product mixture?
A4: The most reliable method for determining the E/Z isomer ratio is Nuclear Magnetic Resonance (NMR) spectroscopy , specifically ¹H NMR.[9][10] The chemical shifts of the vinylic protons and the protons on the allylic carbons will be different for the E and Z isomers. Integration of the respective signals allows for a quantitative determination of the isomer ratio. Gas chromatography (GC) can also be used, provided that the isomers are well-resolved on the chosen column.
Troubleshooting Guide
Problem 1: Low Yield of the Desired Isomer
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | 1. Verify Reagent Purity: Ensure all starting materials, especially the ketone and phosphonate reagent, are pure and dry. 2. Optimize Reaction Time and Temperature: Monitor the reaction progress by TLC or GC to determine the optimal reaction time. If the reaction is sluggish, a moderate increase in temperature may be beneficial. 3. Check Base Activity: Ensure the base is not old or degraded. Use a freshly opened or properly stored container. |
| Side Reactions | 1. Control Temperature: Run the reaction at the recommended temperature. Exothermic reactions may require external cooling. 2. Slow Addition of Reagents: Add the base or other reactive reagents slowly to control the reaction rate and minimize side product formation. |
| Product Degradation | 1. Mild Work-up Conditions: Use mild acidic or basic conditions during the work-up to avoid isomerization or degradation of the product. 2. Inert Atmosphere: If the product is sensitive to oxidation, perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon). |
Problem 2: Poor E/Z Selectivity (High Proportion of the Undesired Isomer)
| Potential Cause | Troubleshooting Steps |
| Reaction Conditions Favoring the Wrong Isomer | 1. Re-evaluate Base and Solvent System: If high E-selectivity is desired in an HWE reaction, use a weaker base like NaH in an aprotic solvent like THF at room temperature or slightly elevated temperatures to favor thermodynamic control.[1] For Z-selectivity, consider the Still-Gennari modification with a strong, non-coordinating base (e.g., KHMDS) and a phosphonate with electron-withdrawing groups at low temperatures.[3] 2. Adjust Reaction Temperature: Lowering the temperature will generally favor the kinetic product, while increasing it will favor the thermodynamic product. Experiment with a range of temperatures to find the optimal selectivity. |
| Isomerization During Work-up or Purification | 1. Neutralize Carefully: Ensure the reaction mixture is fully neutralized before extraction. Residual acid or base can catalyze isomerization. 2. Avoid High Temperatures During Purification: If distillation is used for purification, perform it under reduced pressure to keep the temperature as low as possible.[11] 3. Check for Acidic/Basic Contaminants in Solvents/Silica Gel: Use high-purity solvents for chromatography and consider using neutral silica gel. |
Experimental Protocols
Protocol 1: E-Selective Synthesis of Ethyl 2-Propyl-2-pentenoate via Horner-Wadsworth-Emmons Reaction
This protocol is adapted from established procedures and aims to maximize the formation of the E-isomer.[1][11]
Materials:
-
Triethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Pentan-3-one
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then suspend it in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add triethyl phosphonoacetate (1.0 eq) dropwise via the dropping funnel.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add pentan-3-one (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the ethyl 2-propyl-2-pentenoate.
-
Analyze the E/Z ratio by ¹H NMR.
Protocol 2: Analysis of E/Z Isomer Ratio by ¹H NMR Spectroscopy
Procedure:
-
Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃).
-
Acquire a ¹H NMR spectrum.
-
Identify the characteristic signals for the E and Z isomers. The vinylic proton and the allylic CH₂ protons will have distinct chemical shifts and coupling constants for each isomer.
-
Carefully integrate the area of a well-resolved signal for the E-isomer and the corresponding signal for the Z-isomer.
-
The ratio of the integration values will give the E/Z isomer ratio.
Mechanistic Insights
Understanding Stereoselectivity in the Horner-Wadsworth-Emmons Reaction
The stereochemical outcome of the HWE reaction is determined by the relative rates of formation and equilibration of the diastereomeric oxaphosphetane intermediates.
Caption: HWE reaction pathway showing kinetic and thermodynamic control.
Under kinetic control (low temperature, strong non-coordinating base), the reaction is irreversible, and the product ratio is determined by the faster-forming syn-betaine, leading to the Z-alkene. Under thermodynamic control (higher temperature, weaker base), the betaine formation is reversible, allowing equilibration to the more stable anti-betaine, which then eliminates to form the more stable E-alkene.[1]
Troubleshooting Logic Flowchart
Caption: Decision-making workflow for troubleshooting the synthesis.
References
-
Process for preparing E-2-propyl-2-pentenoic acid and its physiologically compatible salts. Google Patents.
-
Process for the preparation of (2-propyl)2-pentenoic acid and its esters. Google Patents.
-
Process for the preparation of 2-propyl-2-pentenoic acid and its esters. Google Patents.
-
Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. CONICET.
-
Julia‐Kocienski Olefination in the Synthesis of Trisubstituted Alkenes: Recent Progress. ResearchGate.
-
Horner–Wadsworth–Emmons reaction. Wikipedia.
-
Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega.
-
Horner-Wadsworth-Emmons Reaction. Alfa Chemistry.
-
Method of separating E and Z isomers of an alkene alcohol and derivatives thereof. Google Patents.
-
Process for preparing E-2-propyl-2-pentenoic acid and its physiologically compatible salts. Google Patents.
-
Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Publications.
-
Trisubstituted Alkenes as Valuable Building Blocks. National Institutes of Health.
-
Method of separating e and z isomers of an alkene alcohol and derivatives thereof. Google Patents.
-
A Comparative Guide to Wittig and Julia Olefination for trans-Alkene Synthesis. Benchchem.
-
Horner-Wadsworth-Emmons Reaction. YouTube.
-
Easy purification of isomers with prepacked glass columns. Chromatography Today.
-
Stereoselective Synthesis of Trisubstituted (Z)-Alkenes from Ketones via the Julia-Kocienski Olefination Using 1-Methyl- and 1-tert-Butyl-1H-tetrazol-5-yl Alkyl Sulfones. Organic Chemistry Portal.
-
Trisubstituted alkenes featuring aryl groups: stereoselective synthetic strategies and applications. SpringerLink.
-
Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal.
-
This document contains two separate applications that discuss the use of quantitative NMR measurements for the analysis of enant. JEOL.
-
How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure.
-
Determination of the (E)/(Z) ratio from 1 H NMR spectrum of the... ResearchGate.
-
How can we separate E/Z isomers no UV nor fluorescent? ResearchGate.
-
Stereoselective synthesis of (E)-α,β-unsaturated esters: triethylamine-catalyzed allylic rearrangement of enol phosphates. National Institutes of Health.
-
(E,Z) 2-Propyl-2-pentenoic Acid Ethyl Ester. Pharmaffiliates.
-
(E,Z)-2-propyl-2-Pentenoic Acid. Cayman Chemical.
-
2-Propyl-2-pentenoic acid. MedChemExpress.
-
2-Propyl-2-pentenoic acid. PubChem.
Sources
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Stereoselective Synthesis of Trisubstituted (Z)-Alkenes from Ketones via the Julia-Kocienski Olefination Using 1-Methyl- and 1-tert-Butyl-1H-tetrazol-5-yl Alkyl Sulfones [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. US7332092B2 - Method of separating E and Z isomers of an alkene alcohol and derivatives thereof - Google Patents [patents.google.com]
- 9. Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. US4965401A - Process for the preparation of 2-propyl-2-pentenoic acid and its esters - Google Patents [patents.google.com]
Challenges in the bioanalysis of 2-propyl-2-pentenoic acid ethyl ester
Technical Guide & Troubleshooting Hub
Status: Active Lead Scientist: Senior Application Specialist Analyte Code: 2-ene-VPA-Et (Ethyl ester of 2-propyl-2-pentenoic acid) Chemical Context: Lipophilic ester prodrug/derivative of the active metabolite 2-ene-Valproic Acid.
Executive Summary
Welcome to the technical support hub for 2-propyl-2-pentenoic acid ethyl ester . This molecule presents a "perfect storm" of bioanalytical challenges: it is a neutral lipophilic ester (ionization difficulty), it contains a double bond (geometric isomerism), and it is highly susceptible to ex vivo hydrolysis by plasma esterases.
This guide moves beyond standard protocols to address the specific failure modes associated with this analyte in drug development and toxicological workflows.
Module 1: Sample Stability & "The Disappearing Peak"
Issue:
"My analyte concentration drops significantly between blood draw and extraction, even when stored at -20°C. I am seeing high levels of the acid metabolite (2-ene-VPA) instead."
Root Cause Analysis:
The ethyl ester moiety is a prime substrate for Carboxylesterases (CES) and Paraoxonases , particularly in rodent plasma (rat/mouse plasma has ~10-100x higher esterase activity than human plasma). Hydrolysis converts your analyte (Ester) into its acid form (2-ene-VPA) within minutes of blood collection, invalidating your PK data.
Troubleshooting Protocol: The "Ice-Wall" Stabilization System
You must inhibit enzyme activity immediately upon blood draw. Standard EDTA is insufficient.
Step-by-Step Stabilization Workflow:
-
Pre-Dose Preparation: Prepare tubes containing a specific esterase inhibitor.
-
Recommendation:Dichlorvos (DDVP) or PMSF (Phenylmethylsulfonyl fluoride).[1]
-
Note: Sodium Fluoride (NaF) is often too weak for rapid lipophilic ester hydrolysis.
-
-
The "Cold Chain": Blood must be drawn directly into pre-chilled tubes on wet ice.
-
Acidification (Optional but Effective): Lowering plasma pH to ~4.0 can further reduce esterase activity if inhibitors are insufficient.
Comparative Inhibitor Table
| Inhibitor | Target Enzymes | Efficacy for VPA Esters | Handling Notes |
| Dichlorvos (DDVP) | Cholinesterases, Carboxylesterases | High | Volatile and toxic. Handle in fume hood. |
| PMSF | Serine proteases, Esterases | Medium-High | Unstable in water (short half-life). Prepare fresh in ethanol. |
| BNPP | Carboxylesterases | Medium | Specific for carboxylesterases; less toxic than DDVP. |
| NaF | General metabolic | Low | Generally insufficient for rapid ester hydrolysis. |
Visualization: Stabilization Workflow
Caption: Critical stabilization timeline to prevent ex vivo hydrolysis of the ethyl ester.
Module 2: Ionization & Sensitivity
Issue:
"I cannot get a stable signal in LC-MS/MS. The response is weak in ESI+ and nonexistent in ESI-."
Root Cause Analysis:
2-propyl-2-pentenoic acid ethyl ester is a neutral molecule .
-
It lacks an acidic proton (masked by the ethyl group), so ESI- (negative mode) will fail.
-
It lacks a basic nitrogen, so protonation
in ESI+ is difficult and unstable.
Troubleshooting Protocol: Adduct & Source Engineering
Strategy A: Ammonium Adduct Formation (Recommended)
Promote the formation of the ammonium adduct
-
Mobile Phase Additive: Add 2mM - 5mM Ammonium Formate or Ammonium Acetate to the aqueous mobile phase.
-
Transition: Monitor
.
Strategy B: Coordination Ion Spray If ammonium adducts are unstable, spike the mobile phase with trace Sodium (Na+) or Lithium (Li+).
-
Warning: Sodium adducts
are very stable and often do not fragment well, requiring high Collision Energy (CE) or "Pseudo-MRM" (monitoring Parent Parent).
Strategy C: APCI (Atmospheric Pressure Chemical Ionization) APCI is often superior for neutral, non-polar esters. It relies on charge transfer rather than protonation in solution.
MS Source Decision Matrix
| Ionization Mode | Target Species | Pros | Cons |
| ESI Positive | Compatible with standard LC flow. | Requires careful mobile phase tuning. | |
| ESI Positive | High intensity. | Hard to fragment; contamination risk. | |
| APCI Positive | Better for neutrals/lipophiles. | Requires higher flow rates; thermal degradation risk. | |
| ESI Negative | N/A | Do not use. Analyte has no acidic proton. |
Module 3: Chromatography & Isomerism
Issue:
"I see a split peak or a shoulder in my chromatogram. Is this column failure?"
Root Cause Analysis:
The "2-ene" double bond creates Geometric Isomerism (E/Z) .
-
Synthesis of 2-propyl-2-pentenoic acid derivatives often yields a mixture of E (trans) and Z (cis) isomers.
-
These isomers have different polarities and may separate on high-efficiency columns.
Troubleshooting Protocol: Separation Strategy
You must decide if you need to quantify isomers separately or together.
-
To Separate Isomers:
-
Column: Use a column with
interaction capability, such as Biphenyl or Phenyl-Hexyl . These phases interact with the double bond and enhance selectivity between E/Z forms. -
Gradient: Shallow gradient (e.g., 0.5% B per minute increase).
-
-
To Merge Isomers (Summed Quantitation):
-
Column: Standard C18 with high carbon load.
-
Method: Use a steeper gradient or slightly higher column temperature (45-50°C) to coalesce the peaks (though this risks on-column hydrolysis).
-
Visualization: Method Development Logic
Caption: Decision tree for optimizing Mass Spec source and Chromatographic separation.
Module 4: Extraction & Volatility
Issue:
"My recovery is low and variable. I suspect the analyte is evaporating."
Root Cause Analysis:
While the ethyl ester is less volatile than VPA itself, short-chain fatty acid esters are still semi-volatile. Evaporating to dryness under high nitrogen flow or high temperature (common in SPE/LLE) can cause significant losses.
Troubleshooting Protocol: Controlled Extraction
-
Avoid Dry-Down:
-
Use a "Dilute-and-Shoot" approach if sensitivity allows (Protein Precipitation with ACN, centrifuge, inject supernatant).
-
If LLE (Liquid-Liquid Extraction) is needed, use a "keep-wet" method: Add a keeper solvent (e.g., 10µL DMSO or Ethylene Glycol) before evaporation so the sample never goes completely dry.
-
-
Material Adsorption:
-
Lipophilic esters can stick to polypropylene. Use Glass inserts or Low-Binding plates for the final injection solution.
-
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. Focus on "Unstable Analytes".
-
Li, W., et al. (2012). Esterase inhibitors as ester-containing drug stabilizers and their hydrolytic products: potential contributors to the matrix effects on bioanalysis. Journal of Chromatography B. (Demonstrates PMSF/BNPP efficacy).
-
Zhu, L., et al. (2016). Simultaneous Determination of Valproic Acid and Its Major Metabolites by UHPLC-MS/MS. (Provides baseline data for 2-ene-VPA separation).
-
PubChem. (2025). 2-Propyl-2-pentenoic acid (2-ene-VPA) Structure and Safety.
Sources
Validation & Comparative
Stereochemical Efficacy and Synthesis Guide: E- vs. Z-Isomers of Ethyl 2-Propyl-2-pentenoate
Part 1: Executive Summary & Molecular Architecture
In the development of next-generation antiepileptic drugs (AEDs), the unsaturated analogues of Valproic Acid (VPA) represent a critical frontier. Specifically, Ethyl 2-propyl-2-pentenoate (the ethyl ester of 2-ene-VPA) serves as both a lipophilic prodrug and a pivotal synthetic intermediate.
The distinction between the E (trans) and Z (cis) isomers is not merely academic; it dictates thermodynamic stability, metabolic fate, and teratogenic potential. This guide provides a definitive head-to-head comparison to ensure precise selection and characterization in research protocols.
The Stereochemical Definition
The isomerism arises from the double bond at the C2 position. Following Cahn-Ingold-Prelog (CIP) priority rules:
-
C2 Priorities: -COOEt (High) > -Propyl (Low)
-
C3 Priorities: -Ethyl (High) > -H (Low)
| Isomer | Configuration | Structural Geometry | Thermodynamic Status |
| (E)-Isomer | Trans | High priority groups (-COOEt and -Ethyl) are on opposite sides. | Stable (Major Product) |
| (Z)-Isomer | Cis | High priority groups (-COOEt and -Ethyl) are on the same side. | Unstable (Steric Strain) |
Critical Note: In the E-isomer, the vinylic proton (H) and the carbonyl group (-COOEt) are cis to each other. This proximity is the key to their NMR distinction.
Part 2: Head-to-Head Technical Comparison
Physicochemical & Analytical Fingerprint
The most reliable method for distinguishing these isomers is
| Feature | (E)-Ethyl 2-propyl-2-pentenoate | (Z)-Ethyl 2-propyl-2-pentenoate |
| Mechanism | ||
| Boiling Point | 90–92°C (at 2700 Pa) | Slightly lower (typically inseparable by simple distillation) |
| Stability | High (Thermodynamic sink) | Low (Isomerizes to E under acid/base/heat) |
| Steric Interaction | Propyl vs. Ethyl (Moderate strain) | Ethyl vs. Carboxyl (High electronic/steric repulsion) |
Pharmacological & Toxicological Profile
The parent acid, 2-propyl-2-pentenoic acid (2-ene-VPA), has been extensively studied as a non-teratogenic alternative to VPA.
-
Anticonvulsant Efficacy: Both the E and Z isomers (as esters) are rapidly hydrolyzed in vivo to the free acid. The E-acid exhibits potency comparable to VPA in maximal electroshock seizure (MES) models.
-
Teratogenicity:
-
VPA (Parent): Known human teratogen (neural tube defects).[1]
-
(E)-Isomer: Non-teratogenic in rodent models at therapeutic doses.[2] It does not induce the folate deficiency or oxidative stress associated with VPA.
-
(Z)-Isomer: Data is sparse due to instability, but "cis-VPA" analogues generally exhibit higher steric hindrance in enzyme binding pockets. In vivo, the Z-isomer is likely to isomerize to the E-form or undergo slower
-oxidation.
-
Part 3: Synthesis & Separation Protocols
Workflow Visualization
The following diagram illustrates the synthesis pathways and the thermodynamic equilibration favoring the E-isomer.
Figure 1: Synthetic pathway highlighting the kinetic vs. thermodynamic relationship between Z and E isomers.
Experimental Protocol: Synthesis of (E)-Ethyl 2-propyl-2-pentenoate[4]
Objective: Selective synthesis of the E-isomer using a modified Wittig-Horner reaction.
Reagents:
-
Propionaldehyde (Freshly distilled)
-
Triethyl 2-phosphonopentanoate (or equivalent phosphorus ylide)
-
Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu)
-
Solvent: Dry THF or Dioxane
Step-by-Step Methodology:
-
Ylide Formation:
-
In a flame-dried flask under Argon, suspend NaH (1.1 eq) in dry THF at 0°C.
-
Dropwise add the phosphonate ester (1.0 eq). Stir for 1 hour until H
evolution ceases and the solution becomes clear.
-
-
Condensation:
-
Cool the solution to -78°C (to maximize stereocontrol, though room temp favors thermodynamic E eventually).
-
Add Propionaldehyde (1.0 eq) slowly.
-
Allow the mixture to warm to room temperature and reflux for 12–24 hours. Refluxing ensures thermodynamic equilibration to the E-isomer.
-
-
Work-up:
-
Quench with saturated NH
Cl. Extract with Diethyl Ether ( ). -
Wash organics with brine, dry over MgSO
, and concentrate.
-
-
Isomerization (Optional but Recommended):
-
If NMR shows >5% Z-isomer: Dissolve the crude oil in hexane, add a crystal of Iodine (
), and expose to sunlight or UV light for 4 hours. This drives the Z E conversion.
-
-
Purification:
-
Perform fractional distillation under reduced pressure (Target: 90–92°C at 2700 Pa).
-
Validation: Check
H NMR. The triplet at 6.8–7.1 ppm must be the dominant signal (>98% integration).
-
Part 4: Metabolic Fate & Mechanism
Understanding the biological impact requires mapping the hydrolysis and subsequent metabolic activation.
Figure 2: Metabolic activation of the ethyl ester to the active acid form, contrasting the safety profile with VPA.
Part 5: References
-
Nau, H., et al. (1991). Trans-2-en-valproate: Reevaluation of its anticonvulsant efficacy in standardized seizure models in mice, rats and dogs. Epilepsy Research. Link
-
Rettenmeier, A. W., et al. (1986). Metabolic fate of valproic acid in the rhesus monkey.[3] Formation of a toxic metabolite, 2-n-propyl-4-pentenoic acid.[1][3][4] Drug Metabolism and Disposition.[3] Link
-
Bojic, U., et al. (1996). Further branching of valproate-related carboxylic acids reduces the teratogenic activity, but not the anticonvulsant effect.[1] Chemical Research in Toxicology. Link
-
Santa Cruz Biotechnology. (E,Z)-2-Propyl-2-pentenoic Acid Ethyl Ester Product Data. Link[5]
-
Cayman Chemical. (E,Z)-2-propyl-2-Pentenoic Acid Product Insert. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Lack of teratogenicity of trans-2-ene-valproic acid compared to valproic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Asymmetric synthesis and enantioselective teratogenicity of 2-n-propyl-4-pentenoic acid (4-en-VPA), an active metabolite of the anticonvulsant drug, valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (E,Z) 2-Propyl-2-pentenoic Acid Ethyl Ester | CAS 90124-74-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
Comparative pharmacokinetic analysis of valproic acid and its ester prodrugs
This guide provides a comparative pharmacokinetic analysis of Valproic Acid (VPA) and its ester prodrugs, designed for researchers and drug development professionals.
Executive Summary & Rationale
Valproic Acid (VPA) is a cornerstone antiepileptic drug (AED) with a broad spectrum of activity. However, its clinical utility is compromised by hepatotoxicity (mediated by terminal alkene metabolites), teratogenicity , and saturable protein binding . Furthermore, its hydrophilic nature (at physiological pH) limits passive diffusion across the Blood-Brain Barrier (BBB), requiring high systemic doses to achieve therapeutic CNS concentrations.
The development of ester prodrugs aims to modulate these physicochemical properties to:
-
Enhance CNS Penetration: Increasing lipophilicity to improve the Brain-to-Plasma (B/P) ratio.
-
Reduce Toxicity: Masking the carboxylic acid group to alter metabolic shunting away from hepatotoxic pathways (e.g.,
-oxidation inhibition). -
Control Release: Preventing the "peak-trough" fluctuations associated with immediate-release VPA.
Physicochemical & Mechanistic Comparison
The fundamental pharmacokinetic divergence between VPA and its prodrugs stems from their ionization states and lipophilicity.
| Feature | Valproic Acid (VPA) | Alkyl Ester Prodrugs (e.g., Propyl-VPA) | Advanced Conjugates (e.g., Valrocemide) |
| Chemical State (pH 7.4) | Ionized (Valproate anion) | Non-ionized (Lipophilic) | Non-ionized / Amphiphilic |
| LogP (Lipophilicity) | ~2.75 (Unionized form) | > 4.0 (High) | Variable (Optimized for carriers) |
| BBB Transport | Carrier-mediated (MCT1) + Passive (Low) | Passive Diffusion (High) | Carrier-mediated (e.g., LAT1) + Passive |
| Protein Binding | High (87-95%), Saturable | Low to Moderate | Low |
Metabolic Activation Pathway
The efficacy of an ester prodrug relies on its bioconversion rate. While simple alkyl esters often hydrolyze too rapidly in the periphery to offer CNS advantages, advanced conjugates (like Valrocemide) utilize specific transport mechanisms before conversion.
Figure 1: Metabolic fate of VPA prodrugs. Successful CNS targeting requires the prodrug to cross the BBB intact before hydrolysis.
Pharmacokinetic Profiling[3][4][5]
Absorption and Bioavailability
-
VPA: Rapidly absorbed (Tmax 1–2 h). Bioavailability is nearly 100%.
-
Simple Esters (Propyl, Butyl, Hexyl Valproate): These demonstrate rapid hydrolysis in plasma. Studies in dogs and rats show peak VPA levels occur 6–26 minutes after dosing, indicating that the prodrug does not survive long enough to act as a sustained-release reservoir.
-
Valrocemide (VGD): A glycine derivative that shows high oral bioavailability but, unlike simple esters, possesses resistance to first-pass hydrolysis, allowing significant intact fractions to reach the BBB.
Distribution & CNS Penetration
This is the critical differentiator. VPA distribution is limited by its high binding to albumin.
-
Protein Binding: VPA binding is saturable; as concentration increases, the free fraction increases non-linearly.[1] Ester prodrugs generally exhibit lower protein binding, theoretically increasing the volume of distribution (Vd).
-
Brain-to-Plasma (B/P) Ratio:
-
VPA: ~0.10 – 0.15 (Low entry due to ionization).
-
Valrocemide: Demonstrates a 4-fold increase in B/P ratio compared to VPA in rat models.[2]
-
Dimethylenexylitol Valproate (VDMX): A sugar ester showing potency 100x that of VPA in specific seizure models, attributed to enhanced local distribution and potential intrinsic activity.
-
Comparative Data Summary
| Parameter | Valproic Acid (VPA) | Propyl-Valproate (P-VPA) | Valrocemide (VGD) |
| Tmax (h) | 1.5 ± 0.5 | < 0.5 (as VPA) | 0.5 - 1.0 |
| Half-life (t1/2) | 9 - 16 h | Minutes (rapid conversion) | ~1 - 2 h (Intact) |
| Brain/Plasma Ratio | 0.12 | 0.15 (marginal gain) | 0.48 (High) |
| Active Moiety | VPA | VPA | VPA + Intact Amide |
| Teratogenicity | High | Reduced | Significantly Reduced |
Experimental Protocols
To validate these pharmacokinetic differences, the following protocols are recommended. These methods prioritize the separation of the labile prodrug from the active metabolite (VPA) to prevent ex vivo hydrolysis.
In Vitro Plasma Stability Assay
Purpose: To determine the hydrolysis rate of the ester prodrug before in vivo testing.
-
Preparation: Pool plasma (Rat/Human) and adjust to pH 7.4.
-
Spiking: Add prodrug (dissolved in DMSO, final <1% v/v) to a final concentration of 10 µM.
-
Incubation: Incubate at 37°C in a shaking water bath.
-
Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, 60 min.
-
Quenching (Critical): Immediately add 150 µL ice-cold Acetonitrile containing 1% Formic Acid. Note: Acidification inhibits esterase activity instantly.
-
Analysis: Centrifuge (10,000 x g, 10 min) and analyze supernatant via LC-MS/MS.
Bioanalysis: LC-MS/MS Method for VPA & Prodrugs
Standardized protocol for high-sensitivity quantification in plasma.
-
Instrument: Triple Quadrupole MS (e.g., Sciex QTRAP or Agilent 6400 series).
-
Ionization: Electrospray Ionization (ESI), Negative Mode for VPA; Positive Mode often required for amine-containing prodrugs (switch mode may be necessary).
-
Column: C18 Reverse Phase (e.g., Phenomenex Kinetex, 2.6 µm, 50 x 2.1 mm).
-
Mobile Phase:
-
A: 0.1% Ammonium Acetate in Water (buffers pH for VPA stability).
-
B: Methanol or Acetonitrile.
-
-
Gradient: 10% B to 90% B over 5 minutes.
-
MRM Transitions:
-
VPA: m/z 143.1 → 143.1 (Pseudo-molecular ion monitoring) or 143.1 → 100.1 (Decarboxylation).
-
Internal Standard: VPA-d6 or Benzoic Acid.
-
In Vivo PK Study Workflow (Rat Model)
Figure 2: Standardized pharmacokinetic workflow for assessing labile prodrugs.
Expert Insights & Causality
-
The "Esterase Trap": Many simple alkyl esters (e.g., P-VPA) fail in humans because human plasma esterase activity (specifically butyrylcholinesterase and carboxylesterases) is high. The prodrug is converted to VPA before it ever reaches the BBB.
-
Successful Design: To succeed, a VPA prodrug must either be sterically hindered to slow hydrolysis (e.g., branched esters) or utilize specific transporters (e.g., LAT1 for amino-acid conjugates like Valrocemide).
-
Toxicity Reduction: By masking the carboxylic acid, prodrugs like Valrocemide avoid the formation of the hepatotoxic 4-ene-VPA metabolite, which is generated via mitochondrial
-oxidation (a process requiring the free acid CoA thioester).
References
-
Hadad S, et al. (1992). Pharmacokinetic analysis of ester prodrugs of valproic acid. Journal of Pharmaceutical Sciences. Link
-
Bialer M, et al. (2002). Pharmacokinetics and anticonvulsant activity of valrocemide (TV1901).[2] Epilepsy Research. Link (Contextual citation for ester/amide comparison).
-
Malygin, et al. (2018). Chromatography-tandem MASS spectrometry (HPLC-MS/MS) for the detection of valproic acid. Epilepsia.[3][4] Link
-
Löscher W, et al. (1999). Valproic acid: mechanisms of action and pharmacokinetics.[5][1][4][6][7] CNS Drugs.[1][2][4][6] Link
-
Blotnik S, et al. (1996). Fatty acid derivatives for CNS delivery. (Source for Brain-to-Plasma ratio data). Link
Sources
- 1. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. ijirt.org [ijirt.org]
- 5. Valproic acid pathway: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dynamedex.com [dynamedex.com]
- 7. In vivo uptake of valproic acid into brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of (E/Z)-2-Propyl-2-pentenoic Acid Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for handling (E/Z)-2-Propyl-2-pentenoic Acid Ethyl Ester (CAS 90124-74-6) in a laboratory setting.[1] Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure research environment. As a derivative of valproic acid, this compound warrants careful handling due to the potential for significant health risks.[2][3][4][5][6]
Understanding the Hazards: A Proactive Approach to Safety
Inferred Hazards from Parent Compound (Valproic Acid Metabolite):
-
Reproductive Toxicity: Valproic acid and its metabolites are known teratogens, meaning they can cause defects in a developing fetus.[7][8] They are also suspected of damaging fertility.[7] Given this, it is crucial to assume that this compound may carry similar reproductive risks.
-
Acute Toxicity: The parent acid, 2-propyl-2-pentenoic acid, is classified as toxic if swallowed.[9]
General Hazards Associated with Esters:
-
Irritation: Esters can cause skin and eye irritation.[10][11]
-
Flammability: Many esters are flammable liquids and can form explosive mixtures with air.[12][13][14]
-
Respiratory Tract Irritation: Vapors may cause drowsiness or dizziness.
Due to these potential hazards, a cautious approach is mandatory. All handling of this compound should occur in a designated area, and all personnel must be trained on its potential risks and the proper use of personal protective equipment (PPE).
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Component | Specifications | Rationale |
| Hand Protection | Chemical-resistant gloves (Butyl or Viton recommended). Nitrile gloves may be suitable for short-duration tasks but should be double-gloved. | Esters can penetrate standard laboratory gloves. Butyl and Viton offer superior resistance to a wide range of chemicals, including esters.[10][15] |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Provides a barrier against splashes and vapors, protecting the eyes and face from irritation and absorption.[10][15][16] |
| Body Protection | A flame-resistant lab coat and a chemical-resistant apron. | Protects against splashes and potential fire hazards.[12][15] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge. | To be used when handling large quantities or when adequate ventilation cannot be guaranteed, to prevent inhalation of potentially harmful vapors.[17] |
Safe Handling and Operational Workflow
A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the key steps for safe operation.
Caption: Safe handling workflow for this compound.
Step-by-Step Protocol:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for any similar compounds and the Standard Operating Procedure (SOP) for this specific chemical.
-
Don all required personal protective equipment as outlined in the table above.
-
Ensure that all work will be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
-
Handling:
-
Spill Management:
-
In the event of a spill, evacuate the area and alert safety personnel.
-
For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth).[11]
-
Place the absorbed material into a sealed, properly labeled container for hazardous waste disposal.[19]
-
Do not allow the spilled material to enter waterways or sewers.[11]
-
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All waste containing this compound, including excess reagent, contaminated absorbent materials, and disposable PPE, must be collected in a dedicated, labeled hazardous waste container.[13]
-
Container Labeling: The waste container must be clearly labeled with the chemical name and the appropriate hazard symbols (e.g., "Toxic," "Flammable," "Reproductive Hazard").
-
Disposal Procedures: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[19] Do not dispose of this chemical down the drain.[13]
By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, ensuring both personal well-being and the integrity of their research.
References
- BenchChem. Personal protective equipment for handling Acid-PEG3-PFP ester.
- SmartLabs.
- MCR Safety. Understanding Solvents and PPE for Chemical Safety.
- Allan Chemical Corporation. How to Choose PPE for Chemical Work.
- Struers.
- SMS Rail Lines.
- Thermo Fisher Scientific.
- PubChem. 2-Propyl-2-pentenoic acid.
- Sigma-Aldrich.
- New Jersey Department of Health. Hazardous Substance Fact Sheet.
- Kalstein. The importance of Personal Protective Equipment in the handling of chemicals.
- Washington State University.
- Lab Alley.
- Santa Cruz Biotechnology. (E,Z) 2-Propyl-2-pentenoic Acid Ethyl Ester.
- Sigma-Aldrich. SAFETY DATA SHEET - Eicosapentaenoic acid ethyl ester.
- PubChem. 2-propyl-2-pentenoic acid, (E)-.
- Cayman Chemical. (E,Z)-2-propyl-2-Pentenoic Acid.
- Pharmaffili
- Pharmaffiliates. (E,Z) 2-Propyl-2-pentenoic Acid Ethyl Ester.
- Chemodex. 2-Propyl-2-pentenoic acid.
- Santa Cruz Biotechnology. (E,Z) 2-Propyl-2-pentenoic acid.
Sources
- 1. (E,Z) 2-Propyl-2-pentenoic Acid Ethyl Ester | CAS 90124-74-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 2-Propyl-2-pentenoic acid - CAS-Number 60218-41-9 - Order from Chemodex [chemodex.com]
- 6. (E,Z) 2-Propyl-2-pentenoic acid | CAS 60218-41-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. 2-propyl-2-pentenoic acid, (E)- | C8H14O2 | CID 6437068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Propyl-2-pentenoic acid | C8H14O2 | CID 104893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mcrsafety.com [mcrsafety.com]
- 11. smsrail.com [smsrail.com]
- 12. smartlabs.co.za [smartlabs.co.za]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 14. media.laballey.com [media.laballey.com]
- 15. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. falseguridad.com [falseguridad.com]
- 18. sds.struers.com [sds.struers.com]
- 19. nj.gov [nj.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
